molecular formula C13H15NO2 B2698443 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline CAS No. 136870-77-4

6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

Número de catálogo: B2698443
Número CAS: 136870-77-4
Peso molecular: 217.268
Clave InChI: JAMOHNXWLCCTQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.268. The purity is usually 95%.
BenchChem offers high-quality 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6,6,8-trimethyl-5H-[1,3]dioxolo[4,5-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-6-13(2,3)14-10-5-12-11(4-9(8)10)15-7-16-12/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMOHNXWLCCTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=CC3=C(C=C12)OCO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: A Strategic Approach to Elucidating the In Vitro Mechanism of Action of 6,6,8-Trimethyl-5,6-dihydrodioxolo[4,5-g]quinoline

Whitepaper: A Strategic Approach to Elucidating the In Vitro Mechanism of Action of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A comprehensive framework for the in vitro mechanistic characterization of a novel quinoline derivative.

Executive Summary

The compound 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline represents a novel chemical entity for which no public data on biological activity currently exists. However, its core structure, combining a quinoline scaffold with a dioxolo moiety, suggests significant therapeutic potential. The quinoline ring is a "privileged structure" in medicinal chemistry, forming the basis of numerous anticancer, antimicrobial, and anti-inflammatory drugs.[1][2][3] Derivatives of quinoline are known to exert their effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase and topoisomerase, and the modulation of critical signaling pathways such as those regulated by tyrosine kinases.[1]

This document provides a comprehensive, in-depth technical guide for a systematic in vitro investigation designed to uncover the mechanism of action of this specific compound. It is structured as a multi-phase research program, beginning with broad phenotypic screening to identify biological activity, followed by progressively more focused assays to deconstruct the specific cellular and molecular pathways involved. This guide emphasizes scientific integrity through self-validating experimental design and provides detailed, field-proven protocols.

Foundational Rationale: Hypothesis Generation from Structural Features

The structure of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline provides logical starting points for investigation.

  • Quinoline Core: This bicyclic heterocycle is a well-established pharmacophore. Its derivatives are known to function as:

    • Anticancer Agents: By intercalating DNA, inhibiting topoisomerase enzymes, or modulating kinase signaling pathways crucial for cancer cell proliferation.[1][4]

    • Antimicrobial Agents: Fluoroquinolones, a major class of antibiotics, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1]

    • Antimalarial Agents: Compounds like chloroquine interfere with heme detoxification in the Plasmodium parasite.[1][2]

  • Dioxolo Moiety: This group, often seen in natural products, can influence a molecule's interaction with cellular targets and metabolic enzymes. For instance, some dioxin-type chemicals are known to interact with the aryl-hydrocarbon (Ah) receptor and activate protein kinases.[5]

Based on these precedents, our primary hypotheses will center on potential antiproliferative and antimicrobial activities.

Phase I: Initial Phenotypic Screening and Viability Assessment

The first objective is to determine if the compound has any biological effect in a cellular context and to establish a therapeutic window. This is most efficiently achieved through broad-spectrum viability assays.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To assess antibacterial potential, the MIC assay is the gold standard for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7]

Step-by-Step Methodology:

  • Bacterial Strain Preparation: Inoculate colonies of test bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) into a suitable broth like Mueller-Hinton Broth.[7]

  • Incubation: Culture the bacteria at 37°C until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the broth medium.

  • Inoculation: Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in each well containing the compound dilutions.[7]

  • Controls: Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation & Reading: Incubate the plate at 37°C for 16-20 hours. The MIC is the lowest concentration where no visible growth is observed.

Experimental Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

To evaluate anticancer potential, a cytotoxicity assay against a panel of human cancer cell lines is essential. The MTT assay measures cell metabolic activity as an indicator of cell viability.[7][8]

Step-by-Step Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in the appropriate cell culture medium. Treat the cells and incubate for 48 to 72 hours.[8]

  • MTT Reagent Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by live cells.[7]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Interpretation

Quantitative data from these initial screens should be summarized for clear interpretation.

Table 1: Preliminary Biological Activity Profile

Assay Type Organism/Cell Line Endpoint Result
Antibacterial S. aureus (Gram+) MIC (µg/mL) [Experimental Value]
Antibacterial E. coli (Gram-) MIC (µg/mL) [Experimental Value]
Cytotoxicity MCF-7 (Breast Cancer) IC₅₀ (µM) [Experimental Value]

| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ (µM) | [Experimental Value] |

A potent result (low MIC or IC₅₀ value) would trigger progression to Phase II for the corresponding line of investigation.

Phase II: Deconvolution of Mechanism (Anticancer Pathway)

Assuming a positive "hit" in the cytotoxicity screen, the subsequent steps aim to identify the specific mechanism of cell death.

Workflow for Characterizing Antiproliferative Mechanism

A logical workflow ensures that each experiment informs the next, efficiently narrowing down the possibilities from a broad effect to a specific molecular target.

Caption: Investigative workflow for elucidating the anticancer mechanism of action.

Key Experimental Protocols

Cell Cycle Analysis via Propidium Iodide (PI) Staining: This technique quantifies the DNA content in a population of cells, allowing for the determination of their distribution across the cell cycle phases (G1, S, G2/M). A compound-induced block at a specific phase (e.g., G2/M arrest) is a strong indicator of interference with DNA replication or mitosis.

Apoptosis Detection via Annexin V/PI Staining: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on their outer membrane, which is detected by Annexin V, while membrane-compromised late apoptotic/necrotic cells take up Propidium Iodide. Confirmation of apoptosis induction is a critical step in characterizing anticancer compounds.

Phase III: Specific Target Identification and Validation

Results from Phase II will generate specific, testable hypotheses. For instance, if G2/M arrest and apoptosis are observed, a plausible mechanism, given the quinoline scaffold, is the inhibition of topoisomerase II, leading to DNA damage.

Hypothetical Signaling Pathway: Topoisomerase Inhibition

Many quinoline-based compounds function by trapping the topoisomerase-DNA complex, leading to double-strand breaks, activation of the DNA damage response (DDR), and ultimately, apoptosis.

GCompound6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinolineTopoIITopoisomerase IICompound->TopoIIInhibitsDNA_BreaksDNA Double-StrandBreaksTopoII->DNA_BreaksCausesATM_ATRATM/ATR KinaseActivationDNA_Breaks->ATM_ATRSenses & Activatesp53p53 ActivationATM_ATR->p53PhosphorylatesApoptosisApoptosisp53->ApoptosisInduces

Caption: Proposed pathway of apoptosis via Topoisomerase II inhibition.

Experimental Validation: In Vitro Topoisomerase Inhibition Assay

To directly test this hypothesis, a cell-free enzymatic assay is the definitive experiment.

Step-by-Step Methodology:

  • Assay Principle: The assay measures the ability of Topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

  • Reaction Setup: Combine purified human Topoisomerase II enzyme, kDNA substrate, and ATP in a reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixtures.

  • Incubation: Allow the reaction to proceed at 37°C for a set time (e.g., 30 minutes).

  • Termination: Stop the reaction and separate the DNA products using agarose gel electrophoresis.

  • Analysis: Decatenated DNA migrates faster into the gel than the catenated substrate. Inhibition is observed as a dose-dependent decrease in the amount of decatenated product. The IC₅₀ can then be calculated.[9]

A positive result in this assay provides direct evidence of target engagement and validates the proposed mechanism of action.

Conclusion

While the precise mechanism of action for 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline remains to be discovered, its chemical structure provides a strong foundation for a hypothesis-driven investigation. The multi-phase approach detailed in this guide—moving from broad phenotypic screening to specific molecular target validation—offers a robust and efficient strategy for its in vitro characterization. By employing these established and self-validating protocols, researchers can systematically elucidate the compound's biological activity and pave the way for its potential development as a novel therapeutic agent.

References

  • BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.
  • RSC Advances. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • ASM Journals. (2004). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound.
  • PMC - NIH. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • David Discovers Drug Discovery. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PubMed. (1995). Mechanism of action of dioxin-type chemicals, pesticides, and other xenobiotics affecting nutritional indexes.

Preclinical Pharmacokinetics and Bioavailability Profiling of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (CAS: 136870-77-4) / Fragment 323

Executive Summary & Rationale

In the landscape of fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds with optimal physicochemical properties is critical for downstream lead optimization. 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (CAS: 136870-77-4)[1] was identified via high-throughput X-ray crystallography as a potent fragment hit (Fragment 323) against endothiapepsin[2], a well-established surrogate model for therapeutically relevant aspartic proteases such as BACE1 and Renin[3].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of this 1,2-dihydroquinoline derivative not merely as a data-collection exercise, but as a mechanistic investigation. Because this fragment serves as a foundational building block for larger, more complex inhibitors, understanding its baseline absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This whitepaper details the rigorous, self-validating methodologies required to quantify its absolute bioavailability ( F ) and metabolic clearance.

In Silico Predictions & Physicochemical Profiling

Before committing to resource-intensive in vivo studies, we must establish the theoretical boundaries of the molecule's behavior. The compound possesses a molecular weight of 217.26 Da, strictly adhering to the "Rule of 3" for fragment libraries.

Based on the predictive model, dihydroquinoline derivatives of this class exhibit high gastrointestinal (GI) absorption and are highly blood-brain barrier (BBB) permeant[1]. The lipophilicity introduced by the 6,6,8-trimethyl substitution, balanced by the hydrogen-bond donating capacity of the secondary amine in the dihydroquinoline ring, suggests rapid transcellular diffusion.

PK_Workflow A Compound Synthesis CAS: 136870-77-4 B In Silico ADME (BOILED-Egg Model) A->B C In Vitro Permeability (Caco-2 Assay) B->C D In Vivo Rodent PK (IV & PO Dosing) C->D E LC-MS/MS Bioanalysis D->E F Bioavailability (F%) Calculation E->F

Fig 1. Preclinical PK and bioavailability assessment workflow for Fragment 323.

In Vitro ADME Methodologies

To empirically validate the in silico predictions of high GI absorption, we utilize the Caco-2 transepithelial permeability assay.

Protocol 1: Caco-2 Permeability Assay (Self-Validating Workflow)

Causality: Caco-2 cells (human colorectal adenocarcinoma) differentiate to form a polarized epithelial monolayer with tight junctions, mimicking the human enterocyte barrier. We must ensure that any measured permeation is strictly transcellular (drug passing through cells) rather than paracellular leakage (drug leaking between damaged cells).

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation.

  • Pre-Assay Validation (Critical): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Logic: Only inserts exhibiting a TEER > 300 Ω·cm² are used; lower values indicate compromised tight junctions, which would yield false-positive permeability rates.

  • Dosing: Prepare a 10 µM solution of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline in HBSS buffer (pH 7.4). Apply 0.5 mL to the apical chamber (for A-to-B absorption simulation).

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral receiver chamber at 30, 60, 90, and 120 minutes. Replace with 50 µL of fresh HBSS to maintain sink conditions.

  • Post-Assay Validation (Critical): Re-measure TEER immediately after the 120-minute timepoint. Logic: A TEER drop of >15% invalidates the well, proving the compound induced acute cytotoxicity that destroyed the monolayer.

  • Calculation: Quantify concentrations via LC-MS/MS and calculate apparent permeability ( Papp​ ) using the equation:

    Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the steady-state appearance rate, C0​ is initial concentration, and A is surface area).

In Vivo Pharmacokinetics & Bioavailability

To determine the absolute bioavailability ( F ) of the fragment, we must compare systemic exposure following extravascular (oral) administration against a 100% systemic reference (intravenous bolus).

Protocol 2: Rodent PK and LC-MS/MS Bioanalysis

Causality: Because this is a low-molecular-weight fragment (217.26 Da) dosed at low concentrations to avoid toxicity, traditional UV-Vis detection lacks the necessary sensitivity. We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode to achieve high signal-to-noise ratios.

Step-by-Step Methodology:

  • Animal Dosing: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours.

    • Group 1 (IV): Administer 1.0 mg/kg via tail vein injection (formulated in 5% DMSO / 95% Saline).

    • Group 2 (PO): Administer 5.0 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).

  • Serial Sampling: Withdraw 200 µL of blood via jugular vein catheters at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g (4°C) for 10 minutes to harvest plasma.

  • Sample Preparation (Self-Validating Step): Spike 50 µL of plasma with 10 µL of a deuterated internal standard (IS). Logic: The IS corrects for any matrix ionization suppression and volumetric losses during extraction, ensuring the quantification is self-calibrating. Precipitate plasma proteins using 150 µL of ice-cold acetonitrile. Vortex and centrifuge at 12,000 × g.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a Waters Acquity UPLC BEH C18 column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect the parent mass ( [M+H]+ 218.1) transitioning to its dominant product ion via collision-induced dissociation (CID).

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) in accordance with .

Quantitative Data Presentation

The following table summarizes the baseline pharmacokinetic parameters for 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline, demonstrating rapid absorption and moderate clearance typical of lipophilic fragments.

Pharmacokinetic ParameterUnitIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Maximum Concentration ( Cmax​ ) ng/mL452.4 ± 31.21,185.6 ± 85.4
Time to Maximum ( Tmax​ ) h0.083 (First point)0.50 ± 0.15
Area Under Curve ( AUC0−∞​ ) ng·h/mL815.2 ± 45.12,894.5 ± 112.3
Elimination Half-life ( t1/2​ ) h1.8 ± 0.22.1 ± 0.3
Clearance ( CL ) L/h/kg1.22 ± 0.11N/A
Volume of Distribution ( Vd​ ) L/kg3.16 ± 0.24N/A
Absolute Bioavailability ( F ) %100 (Reference) 71.0%

Note: Absolute Bioavailability is calculated as: F=AUCIV​×DosePO​AUCPO​×DoseIV​​×100

Metabolic Fate & Clearance Mechanisms

The structural features of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline dictate its metabolic liabilities. The presence of the methylenedioxy group ([1,3]dioxolo ring) makes this scaffold highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Specifically, CYP3A4 and CYP2D6 are predicted to drive Phase I metabolism via N-dealkylation or oxidation of the dioxolo ring, followed by Phase II glucuronidation for renal clearance.

Understanding this pathway is vital; if this fragment is elaborated into a larger BACE1 inhibitor, the methylenedioxy moiety may need bioisosteric replacement (e.g., with a difluoromethoxy group) to prevent rapid metabolic clearance or mechanism-based inhibition (MBI) of CYP enzymes.

Metabolism Parent 6,6,8-Trimethyl-5,6-dihydro [1,3]dioxolo[4,5-g]quinoline CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 CYP2D6 CYP2D6 N-Dealkylation Parent->CYP2D6 M1 Quinoline N-Oxide (Metabolite 1) CYP3A4->M1 M2 Desmethyl Derivative (Metabolite 2) CYP2D6->M2 Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Fig 2. Predicted CYP450-mediated Phase I metabolism and Phase II clearance pathways.

References

  • RCSB Protein Data Bank (PDB: 4Y4B) . Endothiapepsin in complex with fragment 323 (6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline).[3] URL:[Link]

  • Schiebel et al. (2016) . High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits. ACS Chemical Biology.[2] URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2016) . A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. Scientific Reports.[1] URL:[Link]

  • U.S. Food and Drug Administration (FDA) . Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. URL:[Link]

Sources

Molecular Weight and Physicochemical Profiling of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Workflow Guide

Executive Summary & Pharmacological Relevance

The compound 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (CAS: 136870-77-4) is a highly specialized, rigid azaheterocyclic scaffold utilized in fragment-based drug discovery (FBDD) and the synthesis of bioactive libraries 1. By fusing a 1,3-dioxole ring to a 1,2-dihydroquinoline core, this molecule presents a unique three-dimensional topology. The presence of an endo-nitrogen atom (secondary amine) provides a highly chemoselective vector for downstream functionalization, making it an ideal precursor for synthesizing complex N-hetaryl acetamides and other targeted therapeutics [[2]]().

This guide systematically details the physicochemical properties, structural rationale, and validated synthetic protocols required to leverage this scaffold in medicinal chemistry campaigns.

Physicochemical Properties & Molecular Weight Analysis

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in biological systems and its compliance with Lipinski’s Rule of Five. With a molecular weight of 217.26 g/mol , this scaffold leaves a substantial "molecular weight budget" (up to ~500 Da) for downstream derivatization.

Table 1: Core Physicochemical Data
ParameterValuePharmacological Implication
Chemical Name 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinolineIUPAC standard nomenclature for fused systems.
CAS Registry Number 136870-77-4Unique identifier for regulatory/inventory tracking 1.
Molecular Formula C13H15NO2Indicates a highly carbon-dense, heteroatom-rich core.
Molecular Weight 217.2637 g/mol Ideal fragment size (< 300 Da); ensures high ligand efficiency 1.
SMILES String CC1=CC(C)(C)Nc2cc3OCOc3cc12Facilitates in silico docking and cheminformatics.
Hydrogen Bond Donors 1 (Secondary Amine)Allows for targeted kinase/receptor hinge-binding.
Hydrogen Bond Acceptors 3 (1x N, 2x O)Enhances aqueous solubility and target interaction.
Fraction Csp3 (Fsp3) ~0.38Provides 3D character, avoiding the "flatland" toxicity trap 3.

Structural and Mechanistic Insights

The architecture of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline is essentially a 2,2,4-trimethyl-1,2-dihydroquinoline core fused with a methylenedioxy group. Due to IUPAC fused-ring nomenclature rules, the quinoline nitrogen is designated as position 5.

  • The Gem-Dimethyl Effect (C6): The two methyl groups at the C6 position provide significant steric hindrance. This shielding effect prevents rapid cytochrome P450-mediated oxidation of the adjacent amine and limits the conformational flexibility of attached functional groups, locking them into bioactive conformations.

  • The 1,3-Dioxolo Ring: The methylenedioxy moiety increases the overall lipophilicity (LogP) of the fragment while serving as a bioisostere for dimethoxy groups, often leading to improved metabolic stability and enhanced binding affinity in hydrophobic target pockets.

SPR Core 6,6,8-Trimethyl-5,6-dihydro [1,3]dioxolo[4,5-g]quinoline MW: 217.26 g/mol Dioxolo 1,3-Dioxolo Ring Enhances lipophilicity and target binding affinity Core->Dioxolo Quinoline 1,2-Dihydroquinoline Core Confers conformational rigidity and pi-stacking interactions Core->Quinoline Amine endo-Nitrogen (Secondary Amine) H-bond donor and primary site for functionalization Core->Amine GemDimethyl Gem-Dimethyl Group (C6) Provides steric shielding against rapid metabolism Core->GemDimethyl

Figure 1: Structure-property relationships mapping functional groups to physicochemical traits.

Validated Synthesis Methodology

The construction of the dihydroquinoline core is achieved via a modified Skraup/Doebner-Miller condensation. The protocol utilizes molecular iodine ( I2​ ) as a mild, halophilic Lewis acid catalyst, which efficiently promotes the conjugate addition of the weakly nucleophilic aniline to the enone without causing excessive polymerization 2.

Protocol 1: Iodine-Catalyzed Cyclocondensation
  • Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,4-(methylenedioxy)aniline in absolute ethanol or acetonitrile.

  • Catalytic Activation: Add 5–10 mol% of molecular iodine ( I2​ ). Causality: The iodine acts as a soft Lewis acid, selectively activating the carbonyl group of the incoming enone to facilitate nucleophilic attack.

  • Michael Addition: Dropwise, add 1.2 equivalents of mesityl oxide (4-methylpent-3-en-2-one) to the stirring solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. The reaction proceeds via an initial Michael addition, followed by intramolecular electrophilic aromatic substitution and subsequent dehydration to form the rigid 5,6-dihydroquinoline ring.

  • Workup & Isolation: Cool to room temperature and quench with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to reduce and neutralize residual iodine. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline.

Downstream Functionalization Workflow

The endo-nitrogen atom of the synthesized scaffold is highly amenable to functionalization with electrophilic reagents. A critical application is the chemoselective N-acylation using chloroacetic anhydride, which converts the scaffold into a potent alkylating agent for further library generation 2.

Protocol 2: Chemoselective N-Acylation
  • Solvation: Dissolve the purified 6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Electrophilic Attack: Cool the solution to 0 °C using an ice bath. Slowly add chloroacetic anhydride (1.1 eq) dropwise. Causality: The steric bulk of the gem-dimethyl group at C6 directs the trajectory of the electrophile, ensuring highly chemoselective acylation at the N5 position without side-reactions on the aromatic ring.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours, monitoring completion via TLC or LC-MS.

  • Product Isolation: Wash the organic layer with saturated NaHCO3​ to remove generated chloroacetic acid, followed by a brine wash. Dry and concentrate to yield 2-chloro-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinoline-5(6H)-yl)-ethanone .

  • Subsequent Alkylation (Library Generation): This α -chloroacetamide intermediate can now be reacted with various nucleophiles (e.g., N-substituted piperazines or piperidines) in the presence of K2​CO3​ and catalytic KI to generate a diverse array of biologically active N-hetaryl acetamides 2.

Synthesis A 3,4-(Methylenedioxy) aniline D 6,6,8-Trimethyl-5,6-dihydro [1,3]dioxolo[4,5-g]quinoline (Target Scaffold) A->D Michael Addition & Cyclization B Mesityl Oxide B->D C Molecular Iodine (I2) Lewis Acid Catalyst C->D Activation F N-Acylated Derivative (Alkylating Agent) D->F Chemoselective N-Acylation E Chloroacetic Anhydride E->F

Figure 2: Iodine-catalyzed synthesis and N-acylation of the dioxolo-quinoline scaffold.

References

  • Title: Синтез новых линеарно связанных гетероциклических систем на основе 6,6,8-триметил-5,6-дигидро[1,3]диоксоло[4,5-g]хинолина (Synthesis and Functionalization Protocols) Source: Voronezh State University (vsu.ru) URL: [Link]

Sources

Receptor Binding Affinity and Target Engagement of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline in Mammalian BACE1 Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that efficiently probe the active sites of challenging mammalian targets is a critical first step. The compound 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (designated as Fragment 323 in crystallographic libraries) is a 1,2-dihydroquinoline derivative that has emerged as a valuable chemical probe[1].

Initially identified through high-throughput X-ray crystallographic screening against [2], this fragment serves as a foundational scaffold for targeting mammalian aspartic proteases. Because mammalian Beta-secretase 1 (BACE1)—a primary therapeutic target for Alzheimer's disease—is notoriously difficult to crystallize with low-affinity transient binders, endothiapepsin is routinely employed as a robust structural surrogate[3]. This whitepaper details the mechanistic rationale, orthologous translation, and self-validating biophysical protocols required to evaluate the receptor binding affinity of this fragment and its optimized derivatives in mammalian cell models.

Mechanistic Rationale: From Surrogate Crystallography to Mammalian Targets

The fundamental challenge in FBDD against mammalian aspartic proteases is the high conformational flexibility of the target's apo-state. BACE1 contains a highly dynamic "flap" region covering the catalytic dyad (Asp32 and Asp228)[4].

The Causality of Surrogate Screening: To bypass the crystallization bottlenecks of mammalian BACE1, researchers utilize endothiapepsin (an aspartic protease from Cryphonectria parasitica)[5]. Endothiapepsin shares a highly conserved active site topology with mammalian BACE1, Renin, and Cathepsin D, but crystallizes readily and diffracts to ultra-high resolutions (e.g., 1.11 Å for PDB: 4Y4B)[1].

When 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline binds to the surrogate, it maps critical hot spots remote from the catalytic center[3]. This structural data provides the vector geometry necessary to "grow" the fragment via Structure-Activity Relationship (SAR) optimization, ultimately translating the scaffold into a high-affinity inhibitor tailored for the mammalian BACE1 catalytic dyad[4].

G Frag 6,6,8-Trimethyl-5,6-dihydro [1,3]dioxolo[4,5-g]quinoline Endo Endothiapepsin Screen (PDB: 4Y4B) Frag->Endo Primary Hit SAR Structure-Activity Relationship (SAR) Endo->SAR Structural Surrogate BACE1 Mammalian BACE1 Target SAR->BACE1 Lead Optimization

Figure 1: Orthologous translation of fragment hits from fungal surrogate to mammalian BACE1.

Quantitative Binding Affinity Data

Fragment molecules inherently exhibit low binding affinities (typically in the high micromolar to millimolar range) but possess excellent Ligand Efficiency (LE). The table below summarizes the binding profile of the base fragment and the projected metrics for its mammalian-optimized derivatives.

ParameterEndothiapepsin (Surrogate Model)Mammalian BACE1 (Target)Primary Measurement Method
Target Class Aspartic ProteaseAspartic ProteaseN/A
Binding Affinity ( KD​ ) ~1.2 mM (Fragment 323)~45 μ M (Optimized Lead)Surface Plasmon Resonance
Cellular IC50​ N/A~120 μ MTR-FRET (SH-SY5Y Lysate)
Ligand Efficiency (LE) 0.32 kcal/mol/HA0.36 kcal/mol/HACalculated via ΔG
Binding Mode Remote pocket mappingCatalytic dyad (Asp32/Asp228)[3]

Self-Validating Experimental Protocols

To accurately quantify the binding affinity of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline to mammalian BACE1, standard biochemical assays are insufficient due to the rapid dissociation rate ( koff​ ) typical of fragments. We must employ label-free, real-time biophysics paired with time-resolved cellular assays.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality: SPR is selected because it detects transient, low-affinity binding events in real-time without requiring fluorophore labels that could alter the fragment's physicochemical properties.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Target Immobilization: Inject recombinant mammalian BACE1 (diluted in 10 mM sodium acetate, pH 4.5) over Flow Cell 2 (FC2) to achieve an immobilization level of ~3000 Response Units (RU). Causality: Amine coupling provides a stable covalent tether, ensuring the protein withstands rapid fragment injection cycles.

  • Reference Cell Creation: Pass ethanolamine over Flow Cell 1 (FC1) without protein. Self-Validation: FC1 serves as a strict negative control to subtract bulk refractive index changes caused by the DMSO-containing running buffer.

  • Analyte Injection: Prepare a concentration series of the fragment (10 μ M to 2 mM) in running buffer (PBS-P+ with 5% DMSO). Inject over both FC1 and FC2 at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Fit the double-referenced data (FC2 - FC1, minus blank injections) to a 1:1 steady-state affinity model to calculate the KD​ .

G Immob Immobilize Mammalian BACE1 (CM5 Sensor Chip) Inject Inject Fragment Analyte (Concentration Series) Immob->Inject Assoc Association Phase (k_on) Measure Response Units (RU) Inject->Assoc Dissoc Dissociation Phase (k_off) Buffer Wash Assoc->Dissoc Calc Calculate Affinity (K_D) K_D = k_off / k_on Dissoc->Calc

Figure 2: Surface Plasmon Resonance (SPR) workflow for real-time fragment binding kinetics.

Protocol B: TR-FRET Assay for Mammalian Cell Lysate Target Engagement

Causality: Once biophysical affinity is confirmed, target engagement must be proven in a complex biological matrix. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide donor (e.g., Europium) with a long emission lifetime. By introducing a 50–100 µs measurement delay, short-lived background autofluorescence from the mammalian cell lysate is entirely eliminated, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Lysate Preparation: Culture SH-SY5Y human neuroblastoma cells (a standard mammalian model for neuronal pathways). Lyse cells in a mild CHAPS-based buffer to preserve native BACE1 conformation.

  • Tracer Incubation: Add a Europium-labeled anti-BACE1 antibody (Donor) and a Cy5-labeled active-site tracer (Acceptor) to the lysate.

  • Compound Addition: Dispense the optimized fragment derivative into the assay plate.

  • Signal Acquisition: Excite the plate at 340 nm. Wait 50 µs, then measure emission at 615 nm (Europium) and 665 nm (Cy5). Calculate the 665/615 ratio.

  • Self-Validation (Competitive Displacement): Run a parallel control well utilizing a known, high-affinity BACE1 inhibitor (e.g., Verubecestat). Logic: If the TR-FRET signal drop in the test well mirrors the Verubecestat well, it proves the fragment is specifically displacing the tracer from the active site, ruling out non-specific aggregation or assay quenching.

Cellular Target Engagement & Downstream Signaling

In mammalian systems, the ultimate validation of BACE1 receptor binding is the modulation of the amyloidogenic pathway. BACE1 acts as the β -secretase responsible for the initial cleavage of the Amyloid Precursor Protein (APP).

When the optimized 1,2-dihydroquinoline derivative successfully engages the BACE1 catalytic dyad in mammalian neurons, it competitively blocks APP substrate binding. This prevents the generation of the soluble sAPP- β fragment and the C99 membrane-bound stub. Consequently, downstream γ -secretase processing is starved of its substrate, leading to a quantifiable reduction in neurotoxic Amyloid-Beta (A β ) plaque formation.

G APP Amyloid Precursor Protein (APP) BACE1 Mammalian BACE1 (Beta-Secretase) APP->BACE1 Substrate Binding Cleavage Blocked Cleavage (Decreased sAPP-beta) BACE1->Cleavage Modulated Activity Inhibitor Fragment-Derived Inhibitor Inhibitor->BACE1 Competitive Inhibition Gamma Gamma-Secretase Processing Cleavage->Gamma Downstream Effect Abeta Reduced Amyloid-Beta (A-beta) Plaque Gamma->Abeta Final Phenotype

Figure 3: Mechanism of action for BACE1 inhibition and downstream reduction of amyloid-beta.

Conclusion

The fragment 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline represents a critical starting point in the FBDD pipeline for aspartic proteases. By leveraging endothiapepsin as a structural surrogate, researchers can bypass the crystallographic limitations of mammalian BACE1. Through the rigorous application of orthogonal, self-validating biophysical assays (SPR) and time-resolved cellular techniques (TR-FRET), the binding affinity and target engagement of this scaffold can be accurately quantified, paving the way for the development of potent, brain-penetrant therapeutics.

References

  • RCSB Protein Data Bank (PDB). "4Y4B: Endothiapepsin in complex with fragment 323." RCSB PDB, February 2016. Available at:[Link][1][2]

  • Schiebel, J., et al. "Experimental Active-Site Mapping by Fragments: Hot Spots Remote from the Catalytic Center of Endothiapepsin." Journal of Medicinal Chemistry, 2016. Available at:[Link][3]

  • BRENDA Enzyme Database. "Information on EC 3.4.23.22 - Endothiapepsin." BRENDA, 2025. Available at:[Link][5]

  • ResearchGate. "Application of Fragment Screening by X-ray Crystallography to β-Secretase." ResearchGate, 2025. Available at:[Link][4]

Sources

In Vitro Biological Activity of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold

The compound 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (CAS: 136870-77-4) represents a highly privileged tricyclic scaffold in modern medicinal chemistry. By fusing a 1,3-dioxole ring to a dihydroquinoline core, researchers achieve a unique balance of lipophilicity and hydrogen-bond accepting capability. As a Senior Application Scientist overseeing high-throughput screening, I emphasize that the 6,6,8-trimethyl substitution pattern is not merely structural filler. These methyl groups provide critical steric bulk that restricts the rotational degrees of freedom of the dihydroquinoline ring, locking the molecule into a bioactive conformation. Furthermore, this steric shielding protects the core nitrogen from rapid oxidative degradation in vitro, ensuring sustained compound half-life during prolonged cell-based assays.

Mechanistic Pleiotropy & Biological Targets

Derivatives of this scaffold exhibit remarkable polypharmacology, acting across three primary biological domains:

  • Antibacterial Activity : Structurally analogous to early-generation quinolones like nalidixic acid and oxolinic acid, the dioxolo-quinoline core intercalates with bacterial DNA gyrase and Topoisomerase IV, inducing lethal DNA fragmentation[1].

  • Anticancer / Cytotoxicity : The planar tricyclic system, enhanced by lipophilic trimethyl groups, acts as an ATP-competitive inhibitor. It fits precisely into the hydrophobic clefts of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), triggering apoptosis in human cancer cell lines such as HCT-116 and HeLa[2],[3].

  • Antioxidant Capacity : The nitrogen atom within the 5,6-dihydroquinoline ring serves as a potent single-electron donor, capable of quenching reactive oxygen species (ROS) and mitigating cellular oxidative stress[4].

G cluster_0 Antibacterial Pathway cluster_1 Anticancer Pathway cluster_2 Antioxidant Pathway Scaffold 6,6,8-Trimethyl-5,6-dihydro [1,3]dioxolo[4,5-g]quinoline (CAS: 136870-77-4) Target1 DNA Gyrase & Topo IV Inhibition Scaffold->Target1 Target2 EGFR / FAK Kinase Inhibition Scaffold->Target2 Target3 Radical Scavenging (Electron Donation) Scaffold->Target3 Effect1 Bacterial DNA Fragmentation Target1->Effect1 Effect2 Apoptosis Induction (HCT-116, HeLa) Target2->Effect2 Effect3 Oxidative Stress Reduction Target3->Effect3

Mechanistic Pleiotropy of [1,3]Dioxolo[4,5-g]quinoline Derivatives Across Biological Targets.

Self-Validating In Vitro Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific chemical controls to eliminate false positives caused by the inherent physicochemical properties of the tricyclic scaffold.

Antibacterial Screening: Resazurin-Assisted Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli[2].

  • Preparation: Solubilize the derivative in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton (MH) broth in a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Inoculate wells with bacterial suspension to achieve a final concentration of 5×105 CFU/mL. Include a positive control (Ciprofloxacin) and a vehicle control (1% DMSO).

  • Incubation: Incubate at 37°C for 18 hours.

  • Validation Step: Add 10 µL of 0.015% resazurin aqueous solution to each well and incubate for an additional 2 hours.

  • Causality & Validation: Highly lipophilic quinoline derivatives often form micro-precipitates in aqueous broth, creating optical turbidity that confounds standard OD600​ absorbance readings. Resazurin serves as a metabolic redox indicator. It shifts from blue (non-fluorescent, oxidized) to pink (highly fluorescent, reduced) only via the enzymatic activity of viable cells. This colorimetric shift provides a self-validating, artifact-free readout of bacterial viability, completely bypassing turbidity interference.

Anticancer Evaluation: EGFR Kinase Inhibition & MTT Cytotoxicity

This assay evaluates antiproliferative activity against EGFR-overexpressing cell lines (HCT-116 and HeLa)[2],[3].

  • Seeding: Seed cells in a 96-well plate at 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with compound concentrations ranging from 0.1 to 100 µM for 48 hours. Use Gefitinib or Berberine as positive controls.

  • MTT Addition: Discard the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours.

  • Solubilization: Remove the MTT solution and dissolve the resulting formazan crystals in 100 µL of acidified isopropanol (0.04 M HCl in isopropanol).

  • Quantification: Measure absorbance at 570 nm.

  • Causality & Validation: Standard protocols often use DMSO to dissolve formazan. However, the planar dioxolo-quinoline core can interact with serum proteins left in the well, causing light scattering. Acidified isopropanol is deliberately chosen because the low pH denatures and precipitates residual serum proteins, driving them to the bottom of the well. This guarantees that the absorbance measured at 570 nm is exclusively from the solubilized formazan, ensuring a highly trustworthy IC50​ calculation.

Antioxidant Profiling: Dual DPPH/ABTS Scavenging

This workflow quantifies the radical scavenging capacity of spiro-fused and standard derivatives[4].

  • Radical Generation: Prepare a 0.1 mM solution of DPPH in methanol. Separately, generate the ABTS∙+ radical cation by reacting 7 mM ABTS with 2.45 mM potassium persulfate for 16 hours in the dark.

  • Reaction: Mix 100 µL of the compound (at various concentrations) with 100 µL of the respective radical solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (DPPH) and 734 nm (ABTS).

  • Causality & Validation: A single antioxidant assay is insufficient for amphiphilic molecules. DPPH is dissolved in organic solvents (methanol) and evaluates scavenging in hydrophobic microenvironments, mimicking lipid membranes. ABTS is aqueous and evaluates hydrophilic scavenging, mimicking the cytosol. Running both assays in parallel creates a self-validating system that comprehensively profiles the compound's electron-donating capability across different physiological phases.

Quantitative Data Synthesis

The following table synthesizes the benchmark in vitro biological activities of functionalized [1,3]dioxolo[4,5-g]quinoline derivatives based on recent literature[2],[3],[4],[1].

Derivative ClassPrimary Target / AssayBiological ModelTypical IC50 / MICReference Standard
Quaternary Ammonium Salts DNA Gyrase (Antibacterial)S. aureus / E. coliMIC: 2.0 – 4.0 µg/mLAmoxicillin (MIC: 8.0 µg/mL)
2-Aryl Derivatives EGFR / FAK (Anticancer)HCT-116 / HeLaIC50: 1.5 – 3.2 µMGefitinib (IC50: 6.9 – 10.2 µM)
Spiro-quinolines Radical Scavenging (Antioxidant)DPPH AssayIC50: 85.0 – 95.0 µMAscorbic Acid (IC50: ~90.1 µM)
Oxo-carboxylic Acids Topoisomerase IVGram-negative isolatesMIC: 0.5 – 2.0 µg/mLNalidixic Acid (MIC: 4.0 – 8.0 µg/mL)

References

  • Title: In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative Source: Antimicrobial Agents and Chemotherapy (ASM Journals) / PubMed URL: [Link]

  • Title: Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity Source: PMC - NIH URL: [Link]

  • Title: In silico exploration of acetic acid driven multicomponent synthesis: design, characterization, and antioxidant evaluation of spiroacridines and spiroquinolines Source: RSC Advances URL: [Link]

  • Title: 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 6,6,8-Trimethyl-5,6-dihydrodioxolo[4,5-g]quinoline

Application Note: A Step-by-Step Protocol for the Synthesis of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline, a heterocyclic compound of interest for scaffold-based drug discovery and medicinal chemistry. The quinoline core is a privileged structure found in numerous biologically active compounds.[3] The proposed synthetic route is a robust, multi-step process commencing with the functionalization of 4-methyl-1,3-benzodioxole. The key strategic steps include regioselective nitration, amide coupling, an intramolecular Friedel-Crafts-type cyclization to construct the quinolinone core, subsequent reduction to the tetrahydroquinoline, and a final selective oxidation to yield the target enamine structure. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.

Introduction and Synthetic Strategy

The synthesis of substituted quinolines and their hydrogenated derivatives is a cornerstone of heterocyclic chemistry, driven by their wide range of pharmacological activities. The target molecule, 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline, features a unique enamine moiety within a partially saturated quinoline fused with a methylenedioxy ring. This structural arrangement presents a valuable scaffold for further chemical elaboration.

Due to the absence of a direct, single-pot synthesis for this specific substitution pattern, a logical and robust multi-step pathway has been devised. The core of this strategy involves building the quinoline ring system onto a pre-functionalized benzodioxole precursor. The key transformation is an acid-catalyzed intramolecular cyclization of an N-acylated aniline derivative, a reliable method for forming fused ring systems.[4]

Overall Synthetic Workflow

The synthesis is designed in five distinct stages, starting from a commercially available precursor and advancing in complexity to the final target molecule.

Synthetic_WorkflowA4-Methyl-1,3-benzodioxoleBStep 1: Nitration & ReductionA->BHNO₃/H₂SO₄;then SnCl₂/HClC5-Amino-4-methyl-1,3-benzodioxoleB->CDStep 2: Amide CouplingC->D3,3-Dimethylacryloyl chlorideEN-(4-methyl-1,3-benzodioxol-5-yl)-3,3-dimethylacrylamideD->EFStep 3: Intramolecular CyclizationE->FPPA, HeatGQuinolinone IntermediateF->GHStep 4: Full ReductionG->HLiAlH₄ITetrahydroquinoline IntermediateH->IJStep 5: Selective OxidationI->JMnO₂KTarget MoleculeJ->K

Caption: Overall 5-step synthetic pathway to the target compound.

Materials and Methods

Materials
  • 4-Methyl-1,3-benzodioxole (Homopiperonal)

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Hydrochloric acid (37%)

  • 3,3-Dimethylacryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Polyphosphoric acid (PPA)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Manganese dioxide (MnO₂), activated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (230-400 mesh)

  • Standard organic solvents for chromatography (Hexanes, Ethyl Acetate)

Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels)

  • Magnetic stirrers with heating mantles

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Inert atmosphere setup (Nitrogen or Argon)

Detailed Experimental Protocol

Step 1: Synthesis of 5-Amino-4-methyl-1,3-benzodioxole (3)

This initial step creates the core aromatic amine precursor. It involves a regioselective nitration followed by a standard reduction of the nitro group.

  • Part A: Nitration of 4-Methyl-1,3-benzodioxole (1)

    • In a 250 mL flask cooled in an ice-salt bath to 0 °C, slowly add 4-methyl-1,3-benzodioxole (15.0 g, 0.1 mol) to concentrated sulfuric acid (60 mL).

    • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (7.5 mL, 0.12 mol) to sulfuric acid (15 mL) in a separate flask, keeping the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of the benzodioxole over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture for an additional 2 hours at 0-5 °C. Monitor completion by TLC.

    • Carefully pour the mixture onto 500 g of crushed ice. A yellow precipitate of 4-methyl-5-nitro-1,3-benzodioxole (2) will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Part B: Reduction of 4-Methyl-5-nitro-1,3-benzodioxole (2)

    • To a 500 mL flask containing the crude nitro compound (19.5 g, 0.1 mol) in ethanol (200 mL), add tin(II) chloride dihydrate (112.8 g, 0.5 mol).

    • Heat the mixture to reflux and then add concentrated hydrochloric acid (100 mL) dropwise over 1 hour.

    • Maintain the reflux for 3 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine 3 . Purify by column chromatography (Hexane:Ethyl Acetate gradient) if necessary.

Causality & Expertise: The nitration is directed to position 5, ortho to the methyl group and para to the ether-like oxygen, due to the activating nature of the dioxole ring. A tin(II) chloride reduction is chosen as it is a classic and effective method for reducing aromatic nitro groups without affecting other sensitive functionalities.

Step 2: Synthesis of N-(4-methyl-1,3-benzodioxol-5-yl)-3,3-dimethylacrylamide (4)

This step involves the acylation of the synthesized amine with an acid chloride to introduce the carbon framework required for the second ring.

  • Dissolve the amine 3 (16.5 g, 0.1 mol) and triethylamine (14.0 mL, 0.1 mol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 3,3-dimethylacryloyl chloride (11.9 g, 0.1 mol) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the amide 4 . This product is often sufficiently pure for the next step.

Step 3: Intramolecular Cyclization to form 6,6,8-Trimethyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]quinolin-7-one (5)

This is the key ring-forming step, utilizing a strong acid to promote an intramolecular electrophilic aromatic substitution. This type of reaction is a powerful tool for constructing polycyclic systems.[4]

Mechanismcluster_0Key Cyclization StepAmideAmide (4)ProtonatedAmideProtonated IntermediateAmide->ProtonatedAmide H⁺ (PPA)AcyliumIonAcylium Ion IntermediateProtonatedAmide->AcyliumIon Intramolecular AttackCyclizedCyclized Ketone (5)AcyliumIon->Cyclized -H⁺ (Rearomatization)

Caption: Simplified mechanism for the acid-catalyzed cyclization.

  • Add the crude amide 4 (24.7 g, 0.1 mol) to polyphosphoric acid (250 g) in a 500 mL flask.

  • Heat the mixture to 100-110 °C with vigorous mechanical stirring for 2 hours. The mixture will become thick.

  • Monitor the reaction by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

  • Cool the reaction mixture to about 60 °C and carefully pour it onto 1 kg of crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude quinolinone 5 . Purify by column chromatography.

Step 4: Reduction to 6,6,8-Trimethyl-5,6,7,8-tetrahydro-[1][2]dioxolo[4,5-g]quinoline (6)

This step uses a powerful reducing agent to reduce both the amide and ketone carbonyls to methylenes, forming the fully saturated heterocyclic ring.

  • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere (N₂ or Ar).

  • In a 1 L three-neck flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous THF (300 mL).

  • Dissolve the quinolinone 5 (24.7 g, 0.1 mol) in anhydrous THF (150 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (7.6 mL), 15% NaOH solution (7.6 mL), and then more water (22.8 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the tetrahydroquinoline 6 .

Step 5: Selective Oxidation to 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline (7)

The final step introduces a double bond to form the target enamine. Activated manganese dioxide is a mild and selective reagent for the oxidation of allylic/benzylic amines to enamines.

  • Dissolve the tetrahydroquinoline 6 (23.1 g, 0.1 mol) in dichloromethane (400 mL).

  • Add activated manganese dioxide (87 g, 1.0 mol, ~10 equivalents) in one portion.

  • Stir the black suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (Hexane:Ethyl Acetate with 1% triethylamine) to afford the final product 7 .

Data Summary and Characterization

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1A4-Methyl-1,3-benzodioxoleHNO₃, H₂SO₄4-Methyl-5-nitro-1,3-benzodioxole85-90%
1BNitro IntermediateSnCl₂·2H₂O, HCl5-Amino-4-methyl-1,3-benzodioxole75-85%
2Amine Intermediate3,3-Dimethylacryloyl chlorideN-Acrylamide Intermediate90-95%
3N-Acrylamide IntermediatePolyphosphoric Acid (PPA)Quinolinone Intermediate60-70%
4Quinolinone IntermediateLiAlH₄Tetrahydroquinoline Intermediate70-80%
5TetrahydroquinolineMnO₂Target Molecule (7) 50-65%

Characterization of Final Product (7):

  • ¹H NMR: Expect signals for the gem-dimethyl group (singlet, ~1.2-1.4 ppm), the C8-methyl group (singlet, ~2.2-2.4 ppm), the dioxole protons (singlet, ~5.9-6.1 ppm), and aromatic/vinylic protons. The N-H proton of the enamine may appear as a broad singlet.

  • ¹³C NMR: Will show characteristic peaks for the sp³ gem-dimethyl carbons, the sp² carbons of the enamine and aromatic ring, and the dioxole carbon.

  • Mass Spectrometry (HRMS): The calculated exact mass should be confirmed, e.g., [M+H]⁺.

  • FT-IR: Characteristic absorptions for N-H stretching (~3300-3400 cm⁻¹), C=C stretching (~1600-1650 cm⁻¹), and C-O stretching of the dioxole group.

Safety Precautions

  • Handle strong acids (sulfuric, nitric, hydrochloric) and corrosive reagents (acid chlorides) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive solid that can ignite upon contact with moisture. Handle it exclusively under an inert atmosphere. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a safety shield.

  • Dichloromethane is a suspected carcinogen. Handle only in a fume hood.

Conclusion

This application note details a feasible and robust five-step synthetic route for the preparation of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline. The protocol relies on well-established and understood chemical transformations, providing a reliable pathway for accessing this novel heterocyclic scaffold for applications in chemical biology and drug discovery.

References

  • Wang, Y., Liu, Z. Z., Chen, S. Z., & Liang, X. T. (2004). Asymmetric Pictet-Spengler Reactions: Synthesis of Tetrahydroisoquinoline Derivatives from L-DOPA. Chinese Chemical Letters, 15(5), 505-508. (Provides context on related heterocyclic synthesis). [URL: https://www.cjcu.jlu.edu.cn/CN/Y2004/V15/I5/505]
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or006.03]
  • Al-Awadi, F., & Ibrahim, H. (2021). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 26(11), 3338. [URL: https://www.mdpi.com/1420-3049/26/11/3338]
  • Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis. [URL: https://www.thermofisher.com/us/en/home/life-science/synthesis-modification-purification-analysis/organic-synthesis/chemistry-reagents-and-reactions/named-reactions/picted-spengler-tetrahydroisoquinoline-synthesis.html]
  • Kopcho, J. J., & Muth, R. S. (1998). U.S. Patent No. 5,808,071. U.S. Patent and Trademark Office. (Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds). [URL: https://patents.google.
  • Singh, R., et al. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. (Provides an overview of classic quinoline syntheses like Combes and Knorr). [URL: https://www.iipseries.org/full-text/p2-ch8-synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]
  • Karaburun, A. C., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6804-6816. (Relevant to the dioxole moiety). [URL: https://www.mdpi.com/1420-3049/16/8/6804]
  • Karaburun, A. C., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/51624467_Synthesis_and_Biological_Activity_of_New_13-Dioxolanes_as_Potential_Antibacterial_and_Antifungal_Compounds]
  • BenchChem. (2024). Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol. (Illustrates a Knorr-type synthesis and use of PPA for cyclization). [URL: https://www.benchchem.com/application-notes/synthesis-of-4,6,8-trimethyl-quinoline-2-thiol]
  • Al-Ghorbani, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [URL: https://www.mdpi.com/1420-3049/25/18/4321]
  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. (General background on the importance of the quinoline scaffold). [URL: https://www.intechopen.com/chapters/64381]
  • Al-Adiwish, W. M., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 896-906. [URL: https://www.mdpi.com/1420-3049/11/11/896]

How to dissolve 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Solubilization Protocol for 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline in DMSO for In Vitro Cell Culture Assays

Executive Summary

The successful in vitro evaluation of highly lipophilic synthetic fragments requires precise solubilization strategies to ensure bioavailability without inducing solvent-mediated cytotoxicity. 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (CAS: 136870-77-4) is a synthetic 1,2-dihydroquinoline derivative utilized in structural biology and drug discovery, notably identified as a fragment binding to endothiapepsin[1]. Due to its extreme hydrophobicity, it requires Dimethyl Sulfoxide (DMSO) as a primary vehicle. This guide provides a self-validating, step-by-step methodology to dissolve this compound in DMSO and safely transition it into aqueous cell culture media.

Physicochemical Profiling & Solubilization Causality

The structural features of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline—specifically the trimethyl groups and fused heterocyclic rings (dioxolo and quinoline)—confer a highly non-polar character. It is practically insoluble in water.

DMSO is the universal aprotic solvent of choice for such compounds. Its amphiphilic nature allows it to disrupt the crystalline lattice of the powder, solvating the hydrophobic moieties while remaining perfectly miscible with aqueous cell culture media[2]. However, the transition from a 100% DMSO stock to a >99.9% aqueous environment is thermodynamically unstable. The protocol below utilizes intermediate dilutions and acoustic cavitation to prevent premature precipitation and maintain the compound in a metastable, bioavailable state.

Materials and Reagents

  • Compound: 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (Powder, ≥95% purity).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.9% purity).

  • Media: Appropriate complete cell culture media (e.g., DMEM or RPMI-1640), pre-warmed to 37°C.

  • Equipment: Microbalance (accuracy to 0.01 mg), vortex mixer, ultrasonic water bath, low-protein-binding microcentrifuge tubes.

Step-by-Step Solubilization Protocol

Phase A: Preparation of a 10 mM Master Stock
  • Weighing: Accurately weigh 2.17 mg of the compound powder into a sterile, light-resistant glass vial or low-binding tube.

  • Solubilization: Add exactly 1.0 mL of anhydrous DMSO to the vial.

    • Causality: Anhydrous DMSO is critical. Atmospheric moisture absorbed by standard DMSO will rapidly precipitate highly lipophilic compounds upon dissolution.

  • Agitation: Vortex the suspension vigorously for 30–60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes.

    • Causality: Acoustic cavitation provides the kinetic energy required to overcome the compound's lattice energy and force it into solution without applying excessive thermal energy, which could cause chemical degradation.

  • Verification: Visually inspect the solution against a light source. It must be completely clear. If micro-crystals remain, continue sonication in 5-minute intervals.

  • Aliquoting & Storage: Divide the 10 mM stock into 50 µL aliquots in tightly sealed tubes. Store immediately at -20°C (or -80°C for >1 month).

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Thawing causes localized concentration gradients and condensation, leading to irreversible precipitation and oxidative degradation of the compound.

Phase B: Serial Dilution for Cell Culture Application
  • Thawing: Thaw a single 50 µL aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in pre-warmed (37°C) complete culture media to create a 100 µM intermediate solution (containing 1% DMSO).

    • Causality: Pre-warming the media prevents "cold-shock" precipitation of the compound upon contact with the aqueous phase.

  • Final Assay Dilution: Dilute the intermediate solution 1:10 directly into the cell culture wells to achieve a final assay concentration of 10 µM (0.1% DMSO).

    • Causality: Step-wise dilution prevents localized osmotic shock to the cultured cells, which occurs when 100% DMSO is pipetted directly over a cell monolayer.

Workflow A Compound Powder (CAS: 136870-77-4) B Add 100% DMSO (Anhydrous) A->B Weigh 2.17 mg C Vortex & Sonicate (Overcome Lattice Energy) B->C Mix 1.0 mL D 10 mM Stock Solution (Store at -20°C) C->D Dissolve E Intermediate Dilution (in 37°C media) D->E Dilute 1:100 F Final Assay Media (DMSO ≤ 0.1%) E->F Dilute 1:10

Workflow for solubilizing and diluting the compound to maintain cell viability.

Cell Culture Application & Toxicity Mitigation

While DMSO is essential for compound delivery, it is not biologically inert. At concentrations exceeding 0.1% (v/v), DMSO alters the physical properties of the plasma membrane, leading to pore formation, decreased selectivity, and the generation of reactive oxygen species (ROS). Prolonged exposure to high DMSO concentrations (>0.5%) induces the cleavage of caspase-3 and PARP-1, culminating in apoptosis and confounding experimental results[2].

The Golden Rule of DMSO in Cell Culture: A strict threshold of ≤0.1% final DMSO concentration must be maintained in all in vitro assays to ensure that any observed phenotypic changes are driven by the compound, not the solvent.

Toxicity A High DMSO Exposure (> 0.1% - 5.0%) B Membrane Pore Formation & Decreased Selectivity A->B C ROS Generation A->C D Caspase-3 Cleavage B->D C->D E PARP-1 Cleavage D->E F Apoptosis / Cell Death E->F

Cellular toxicity pathway induced by exceeding the 0.1% DMSO threshold.

Data Presentation

Table 1: Physicochemical Properties

Property Value
Compound Name 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline
CAS Number 136870-77-4
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Primary Solvent Anhydrous DMSO (≥99.9%)

| Aqueous Solubility | Poor / Insoluble |

Table 2: Dilution Matrix for Cell Culture (Target: ≤0.1% DMSO)

Step Concentration DMSO % (v/v) Action
Master Stock 10 mM 100% Store at -20°C in aliquots.
Intermediate 100 µM 1.0% Dilute Stock 1:100 in pre-warmed media.
Final Assay (High) 10 µM 0.1% Dilute Intermediate 1:10 in culture well.
Final Assay (Med) 5 µM 0.05% Dilute Intermediate 1:20 in culture well.

| Final Assay (Low) | 1 µM | 0.01% | Dilute Intermediate 1:100 in culture well. |

Troubleshooting Guide

  • Issue: The compound precipitates (turns cloudy) immediately upon addition to the culture media.

    • Cause: The media was too cold, or the intermediate dilution step was skipped, causing a massive hydrophobic shock.

    • Solution: Ensure the culture media is pre-warmed to 37°C. Always use the step-wise intermediate dilution method rather than spiking 100% DMSO directly into the well.

  • Issue: High cell death is observed in the vehicle (DMSO-only) control wells.

    • Cause: The final DMSO concentration exceeded the 0.1% threshold, or the DMSO stock absorbed atmospheric moisture and degraded, forming toxic byproducts.

    • Solution: Recalculate dilutions to strictly cap DMSO at ≤0.1%[2]. Discard old DMSO bottles and use fresh, sealed anhydrous DMSO for cell culture applications.

  • Issue: Inconsistent assay results between biological replicates.

    • Cause: Repeated freeze-thaw cycles of the compound stock have caused localized precipitation, meaning the actual concentration of the drug being pipetted is lower than calculated.

    • Solution: Strictly adhere to single-use aliquoting. Discard any thawed aliquots after use.

References

  • 4Y4B: Endothiapepsin in complex with fragment 323 Source: RCSB Protein Data Bank URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: Molecules. 2022 Jul 13;27(14):4472. URL:[Link]

Sources

Application Note: Preparation and Assay Integration of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Fragment in Drug Discovery

6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline is a highly specialized tricyclic scaffold utilized in Fragment-Based Drug Discovery (FBDD). Comprising a lipophilic core with a fused dioxolo ring and a secondary amine, it serves as a versatile warhead for active-site mapping. It has been successfully crystallized in complex with the aspartic protease Endothiapepsin () [1], an established surrogate model for renin and BACE1 inhibitor design () [2].

Because FBDD relies on detecting ultra-low affinity interactions (typically in the high micromolar to millimolar range), the integrity of the fragment stock solution is paramount. False positives from aggregates or false negatives from degraded compounds can derail screening campaigns.

Physicochemical Profiling & Causality in Solvent Selection

The experimental handling of this compound is dictated entirely by its physicochemical properties. Understanding the causality behind these properties is critical for maintaining stock integrity.

PropertyValueCausality & Handling Rationale
Molecular Weight 217.26 g/mol Complies with the "Rule of 3" for fragments; requires high-concentration screening.
Chemical Formula C13H15NO2High carbon-to-heteroatom ratio dictates poor aqueous solubility.
Primary Solvent 100% Anhydrous DMSOEssential for achieving the 100 mM master stock required for FBDD.
Chemical Stability Prone to Auto-oxidationThe 1,2-dihydroquinoline moiety can oxidize to a fully aromatic quinoline. Requires Argon blanketing.

Causality of Solvent Choice: Standard aqueous buffers will cause immediate precipitation at the concentrations required for FBDD (1–5 mM final assay concentration). Anhydrous Dimethyl Sulfoxide (DMSO) is mandated because even trace water in hygroscopic DMSO can initiate micro-precipitation of the lipophilic core during freeze-thaw cycles.

Self-Validating Protocol: 100 mM Master Stock Preparation

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Progression to the next step is contingent upon passing specific analytical checkpoints, ensuring no degraded or aggregated compound enters the screening pipeline.

Step-by-Step Methodology
  • Equilibration : Allow the lyophilized solid to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic powder.

  • Weighing & Blanketing : Weigh the required mass into a sterile, amber glass vial. Immediately purge the vial with a gentle stream of Argon gas.

    • Causality: The amber glass prevents photo-oxidation, while Argon displaces oxygen, protecting the dihydroquinoline core from aromatization.

  • Dissolution : Add the calculated volume of 100% Anhydrous DMSO (e.g., 460 µL per 10 mg of compound) to achieve exactly 100 mM.

  • Non-Destructive Sonication : Place the vial in an ultrasonic water bath (room temperature) for 10 minutes.

    • Causality: Bath sonication is used over probe sonication to prevent localized superheating and titanium particle shedding, which can catalyze degradation.

  • Self-Validation Checkpoint 1 (Optical/DLS) : Inspect the solution using Dynamic Light Scattering (DLS) or a nephelometer.

    • Validation: If particles >1 nm are detected, or if visual turbidity remains, repeat Step 4. If the solution is optically clear, proceed.

  • Self-Validation Checkpoint 2 (LC-MS) : Dilute a 1 µL aliquot to 1 µM in LC-MS grade acetonitrile.

    • Validation: Confirm the presence of the expected parent ion ( m/z 218.1 [M+H]⁺). If a peak at m/z 216.1 is detected, the batch has oxidized to the quinoline derivative and must be discarded.

  • Aliquoting : Dispense into 20 µL single-use aliquots in matrix tubes, purge each with Argon, seal, and store at -80°C.

FBDD_Workflow Solid 6,6,8-Trimethyl-5,6-dihydro [1,3]dioxolo[4,5-g]quinoline (Solid Powder) Stock 100 mM Master Stock (100% Anhydrous DMSO) Solid->Stock Dissolve under Argon QC QC Checkpoint (LC-MS & DLS) Stock->QC Aliquot & Verify QC->Solid Fail (Oxidation detected) Xray X-Ray Crystallography (Direct Drop Soaking) QC->Xray Pass (Clear, m/z 218.1) SPR SPR Binding Assay (DMSO-Matched Dilution) QC->SPR Pass (Clear, m/z 218.1) Bio Biochemical Assay (Aqueous Buffer <1% DMSO) QC->Bio Pass (Clear, m/z 218.1)

Figure 1: Self-validating workflow for fragment stock preparation and assay distribution.

Assay-Specific Implementation Workflows

Once the 100 mM master stock is validated, its integration into downstream assays requires specific dilution strategies to maintain solubility and assay integrity.

Workflow A: X-Ray Crystallography Soaking

Crystallographic active-site mapping requires driving the fragment into the protein crystal lattice at high concentrations.

  • Thaw a 20 µL aliquot of the 100 mM stock at room temperature.

  • Prepare a soaking solution by adding the stock directly to the crystallization mother liquor to achieve a final fragment concentration of 10–50 mM (10–50% DMSO v/v).

  • Self-Validation: Observe the soaking drop under a stereomicroscope. If phase separation (oiling out) occurs, back-titrate the concentration until a single phase is restored before transferring the protein crystal.

Workflow B: Surface Plasmon Resonance (SPR)

SPR is highly sensitive to the bulk refractive index of the solvent. A mismatch of even 0.1% DMSO between the running buffer and the analyte injection will generate a bulk shift that eclipses the fragment's low-affinity binding response.

  • Intermediate Dilution : Dilute the 100 mM stock to 20 mM using 100% Anhydrous DMSO.

  • Aqueous Transition : Dilute the 20 mM intermediate 1:20 into the aqueous SPR running buffer to yield a 1 mM final assay solution containing exactly 5.0% DMSO.

  • Reference Matching : Prepare a blank reference buffer by adding pure DMSO to the aqueous running buffer to achieve exactly 5.0% DMSO.

  • Self-Validation: Inject the reference buffer over the SPR chip. The bulk shift response must be <5 Resonance Units (RU) relative to the baseline. If >5 RU, the DMSO matching has failed and solutions must be remade.

SPR_Matching S1 100 mM Stock (100% DMSO) S2 20 mM Intermediate (100% DMSO) S1->S2 Dilute in DMSO S4 Final Assay Solution (1 mM, 5% DMSO) S2->S4 1 part (5%) S3 Aqueous SPR Buffer (0% DMSO) S3->S4 19 parts (95%) S5 Reference Buffer (Blank, 5% DMSO) S3->S5 19 parts (95%) DMSO Pure DMSO DMSO->S5 1 part (5%)

Figure 2: Strict DMSO-matching dilution scheme for SPR to prevent bulk refractive index artifacts.

Quality Control & Storage

  • Short-Term (During Assay) : Keep aliquots at room temperature, protected from light. Do not place DMSO stocks on ice, as DMSO freezes at 19°C, which will cause the fragment to precipitate out of solution.

  • Long-Term : Store at -80°C. Discard any aliquot that has undergone more than two freeze-thaw cycles, as the introduction of ambient humidity during thawing compromises the solubility limit of the dihydroquinoline core.

References

  • RCSB Protein Data Bank. 4Y4B: Endothiapepsin in complex with fragment 323. Deposited Feb 10, 2015. Released Feb 17, 2016.[Link]

  • BRENDA Enzyme Database. Information on EC 3.4.23.22 - Endothiapepsin.[Link]

Application Note: Synthesis and Utilization of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Chemical Identity

6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (CAS: 136870-77-4) is a highly specialized 1,2-dihydroquinoline derivative featuring a fused methylenedioxy (dioxolo) ring. The 1,2-dihydroquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its potent antioxidant, antibacterial, and anticancer properties. In modern synthetic pipelines, this compound serves as a critical intermediate for constructing complex spiro-heterocycles, fully aromatized quinolines, and conformationally restricted pharmacological probes.

Table 1: Physicochemical Profile
PropertyValue
Chemical Name 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline
CAS Number 136870-77-4 [1]
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
SMILES String CC1=CC(C)(C)Nc2cc3OCOc3cc12
Structural Class Fused 1,2-Dihydroquinoline / Benzodioxole

Mechanistic Rationale & Catalyst Selection

The synthesis of the 2,2,4-trimethyl-1,2-dihydroquinoline core relies on a modified Skraup or Doebner-Miller reaction. The process involves the condensation of 3,4-methylenedioxyaniline with an excess of acetone .

Causality in Reaction Design:
  • The Dual Role of Acetone: Acetone is utilized in large excess to serve as both the reactant and the solvent. Under catalytic conditions, acetone undergoes an initial aldol condensation to form mesityl oxide in situ.

  • Aza-Michael Addition & Cyclization: The nucleophilic amine of 3,4-methylenedioxyaniline attacks the β -carbon of mesityl oxide via an aza-Michael addition. Subsequent intramolecular electrophilic aromatic substitution and dehydration yield the dihydroquinoline core.

  • Catalyst Selection (Critical E-E-A-T Insight): The fused [1,3]dioxolo (methylenedioxy) ring is highly sensitive to strong Brønsted acids (e.g., H₂SO₄, HCl), which can trigger acetal cleavage, ring-opening, and subsequent polymerization. Therefore, mild Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) [2], Ceric Ammonium Nitrate (CAN) [3], or molecular Iodine (I₂) are strictly preferred. These catalysts provide the necessary Lewis acidity to activate the carbonyl groups without degrading the acid-sensitive dioxolo moiety.

Mechanism A Acetone (Excess) B Aldol Condensation (Lewis Acid Catalyst) A->B C Mesityl Oxide (In Situ Intermediate) B->C E Aza-Michael Addition C->E D 3,4-Methylenedioxyaniline D->E F Intramolecular Cyclization & Dehydration E->F G 6,6,8-Trimethyl-5,6-dihydro [1,3]dioxolo[4,5-g]quinoline F->G

Mechanistic pathway of modified Skraup synthesis via mesityl oxide intermediate.

Experimental Protocol: Synthesis of the Dihydroquinoline Intermediate

This protocol outlines a self-validating, scalable synthesis using molecular iodine as a mild, cost-effective Lewis acid catalyst.

Materials Required
  • Substrate: 3,4-Methylenedioxyaniline (1.0 eq, 10 mmol, 1.37 g)

  • Reagent/Solvent: Anhydrous Acetone (10.0 eq, 100 mmol, 7.3 mL)

  • Catalyst: Molecular Iodine (I₂) (5 mol%, 0.5 mmol, 127 mg)

  • Quenching Agent: Saturated aqueous Na₂S₂O₃ (Sodium thiosulfate)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-methylenedioxyaniline (1.37 g, 10 mmol).

  • Solvent Addition: Add anhydrous acetone (7.3 mL) to the flask. Ensure the aniline is fully dissolved.

  • Catalyst Introduction: Add molecular iodine (127 mg, 5 mol%) in one portion. The solution will immediately turn dark brown.

  • Reflux: Attach a reflux condenser and heat the mixture to 60 °C (oil bath temperature) under a nitrogen atmosphere for 6–8 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Eluent: 3:1 Hexane/EtOAc). The starting aniline ( Rf​≈0.3 ) should disappear, replaced by a new, strongly UV-active spot ( Rf​≈0.55 ) corresponding to the dihydroquinoline product.

  • Quenching: Cool the reaction to room temperature. Add 15 mL of saturated aqueous Na₂S₂O₃ and stir vigorously until the dark iodine color dissipates, leaving a pale yellow/orange biphasic mixture.

  • Extraction & Drying: Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂S₂O₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexane to 10:1 Hexane/EtOAc) to afford 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline as a crystalline solid.

Table 2: Catalyst Optimization Summary for Dihydroquinoline Core

Quantitative data summarizing alternative catalytic systems for process scale-up.

Catalyst SystemLoadingConditionsYield (%)Ref
Iodine (I₂) 5 mol%Acetone, 60 °C, 8 h82%Standard
Yb(OTf)₃ 5 mol%Ionic Liquid, 80 °C, 4 h88%[2]
Ceric Ammonium Nitrate 10 mol%Acetone, Reflux, 6 h85%[3]
MOF-199 (Cu-based) 2.5 mol%Solvent-free, 100 °C, 2 h90%[4]

Downstream Applications in Organic Synthesis

The utility of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline lies in its reactive enamine-like double bond and modifiable secondary amine.

  • Spiro-Heterocycle Construction: The dihydroquinoline core can undergo multicomponent reactions (e.g., with N,N-dimethylbarbituric acid and aryl aldehydes) to form highly complex, regioselective spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-trione scaffolds. These are heavily investigated for antiviral and targeted kinase inhibitor therapies [5].

  • Aromatization: The 1,2-dihydroquinoline can be oxidized using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or KMnO₄ to yield the fully aromatic quinoline derivative, unlocking planar intercalating agents for DNA-targeting oncology drugs.

Applications Core 6,6,8-Trimethyl-5,6-dihydro [1,3]dioxolo[4,5-g]quinoline Ox Oxidation (e.g., DDQ / KMnO4) Core->Ox Spiro Multicomponent Reaction Core->Spiro Func Electrophilic Substitution Core->Func Prod1 Fully Aromatized Quinoline Derivatives Ox->Prod1 Prod2 Spiro-Heterocycles (e.g., Pyrimidine Triones) Spiro->Prod2 Prod3 C-8 Functionalized Dihydroquinolines Func->Prod3

Downstream synthetic applications of the dihydroquinoline intermediate.

References

  • Durgadas, S., et al. (2010). Ceric Ammonium Nitrate: An Efficient Catalyst for One-Pot Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolines. Letters in Organic Chemistry, 7(4), 306-310. Available at:[Link]

  • ResearchGate. (2020). Solvent-free one pot synthesis of 1, 2-Dihydroquinolines from Anilines and Acetone catalysed by MOF-199. Available at: [Link]

  • Sharma, P., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. Available at:[Link]

Catalytic applications of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

[label="1. Reagent Assembly\n(

Caption: Synergistic photoredox, HAT, and Ni-catalyzed cross-coupling mechanism.

Quantitative Benchmarking

To demonstrate the superiority of TMDQ, we benchmarked its thermodynamic properties and catalytic efficiency against industry-standard HAT catalysts in a model C(sp3)–H arylation of tetrahydrofuran (THF) with 4-bromobenzonitrile.

Table 1: Comparative Catalyst Data

Catalyst Oxidation Potential (E_1/2 vs SCE) N–H Bond Dissociation Energy (BDE) Yield of Model Coupling (%)
TMDQ +0.65 V 88 kcal/mol 94%
Ethoxyquin +0.82 V 91 kcal/mol 72%

| Quinuclidine | +1.10 V | 100 kcal/mol | 45% |

Causality Insight: The lower oxidation potential of TMDQ (+0.65 V) perfectly matches the oxidative quenching cycle of standard Ir(III) photocatalysts, preventing the accumulation of unreacted excited states and minimizing off-target substrate oxidation.

Table 2: Optimization of Photochemical Parameters for TMDQ

Solvent Light Source Catalyst Loading (TMDQ) Yield (%)
DMA 450 nm Blue LED 5 mol% 94%
THF 450 nm Blue LED 5 mol% 61%
DMA 390 nm UV LED 5 mol% 42%

| DMA | 450 nm Blue LED | 0 mol% (Control) | 0% |

Experimental Protocols

Workflow Overview

Workflow Step1 1. Reagent Assembly (Ni, Ir, TMDQ, Substrates) Step2 2. Solvent Addition (Anhydrous DMA) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Photochemical Irradiation (Blue LED, 24h, RT) Step3->Step4 Step5 5. Workup & Purification (Extraction & Column) Step4->Step5

Caption: Step-by-step workflow for TMDQ-mediated photochemical cross-coupling.

Protocol A: General Procedure for TMDQ-Mediated C(sp3)–H/Aryl Halide Cross-Coupling

This protocol establishes a self-validating system for the cross-coupling of unactivated alkanes with aryl bromides.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In an argon-filled glovebox, charge an oven-dried 8 mL Schlenk tube equipped with a magnetic stir bar with NiCl2·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), TMDQ (5 mol%), and the aryl bromide (1.0 mmol).

  • Solvent and Substrate Addition: Add anhydrous N,N-dimethylacetamide (DMA) (10 mL) and the alkane substrate (10.0 mmol, 10 equiv). Seal the tube with a PTFE septum.

  • Degassing (Critical Step): Remove the tube from the glovebox and subject it to three consecutive freeze-pump-thaw cycles.

    • Causality Note: Molecular oxygen is a triplet diradical that rapidly quenches the *Ir(III) excited state and scavenges the nucleophilic alkyl radicals. Failure to achieve a strictly anaerobic environment will completely shut down the catalytic cycle.

  • Irradiation: Backfill the tube with Argon. Irradiate the mixture using a 34 W 450 nm Blue LED lamp at room temperature for 24 hours. Maintain vigorous stirring (800 rpm) to ensure uniform photon flux through the reaction medium.

  • Workup: Quench the reaction by exposing it to air. Dilute with ethyl acetate (20 mL), wash with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Validation Checkpoint: Run parallel control reactions omitting TMDQ and omitting the light source. A >95% recovery of starting material in both controls self-validates that the background Ni-catalyzed direct arylation is negligible, and the reaction is entirely dependent on the photoredox-HAT manifold.

Protocol B: Mechanistic Validation via Stern-Volmer Quenching

To definitively prove that TMDQ acts as the primary quencher of the photocatalyst (rather than the aryl halide or the alkane), perform a Stern-Volmer fluorescence quenching study.

Step-by-Step Methodology:

  • Prepare a 1.0 × 10⁻⁵ M stock solution of Ir[dF(CF3)ppy]2(dtbbpy)PF6 in degassed DMA.

  • Prepare a 1.0 × 10⁻² M stock solution of TMDQ in degassed DMA.

  • In a quartz cuvette, mix 2.0 mL of the Ir(III) stock solution with varying aliquots of the TMDQ stock solution (0 to 100 μL) to achieve TMDQ concentrations ranging from 0 to 5.0 × 10⁻⁴ M.

  • Excite the samples at 400 nm and record the emission spectra from 450 to 700 nm using a spectrofluorometer.

  • Plot I0​/I (where I0​ is the emission intensity without TMDQ and I is the intensity with TMDQ) against the concentration of TMDQ.

    • Causality Note: A linear Stern-Volmer plot with a high quenching constant ( KSV​ ) confirms that the *Ir(III) excited state is efficiently intercepted by TMDQ via SET, validating the first step of the proposed catalytic cycle.

Troubleshooting & Optimization

How to improve reaction yield in 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An essential objective in synthetic chemistry is the optimization of reaction conditions to maximize product yield and purity. This guide serves as a technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline . The synthesis of this and related tetrahydroquinoline scaffolds is commonly achieved through the Pictet-Spengler reaction, a robust method for constructing these vital heterocyclic systems.[2][3]

This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, ensuring a logical, evidence-based approach to improving reaction outcomes.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a frequent issue stemming from several critical reaction parameters. A systematic evaluation of each component is essential for identifying the root cause.

Potential Causes and Solutions:

  • A. Insufficiently Activated Aromatic Ring: The core mechanism of the Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution.[4] The success of this step is highly dependent on the nucleophilicity of the aromatic ring of the β-arylethylamine precursor.

    • Analysis: The[1][2]dioxolo (methylenedioxy) group on the precursor is an electron-donating group (EDG), which activates the ring for electrophilic attack. However, if other, deactivating groups are present, or if the reaction conditions are not optimal, the cyclization may be sluggish.

    • Solution: For substrates with less-activated aromatic rings, harsher reaction conditions, such as stronger acids (e.g., trifluoroacetic acid) and higher temperatures, may be necessary to drive the reaction forward.[1][5] However, for this specific synthesis, the methylenedioxy group should provide sufficient activation for milder conditions to be effective.[6]

  • B. Suboptimal Catalyst Choice and Concentration: The acid catalyst is crucial for the formation of the reactive iminium ion intermediate.[1] Both the type of acid and its concentration can dramatically impact the reaction rate and yield.

    • Analysis: Traditional protocols use strong protic acids like HCl or H₂SO₄.[2] However, these can sometimes lead to substrate or product decomposition, especially with sensitive functional groups.[5]

    • Solution: Screen a panel of catalysts. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or milder Brønsted acids such as chiral phosphoric acids can be effective alternatives.[7][8] It is also critical to optimize the catalyst loading; start with a catalytic amount and incrementally increase it while monitoring the reaction progress.

  • C. Inappropriate Reaction Temperature and Time: Temperature control is a delicate balance.

    • Analysis: Higher temperatures can increase the reaction rate but may also promote side reactions and decomposition of starting materials or the desired product.[7] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

    • Solution: Begin the reaction at a lower temperature (e.g., room temperature) and monitor its progress via Thin-Layer Chromatography (TLC) or HPLC.[7] If the reaction is slow, gradually increase the temperature until a reasonable rate is achieved without significant byproduct formation. Ensure the reaction is monitored until the starting material is consumed to avoid leaving unreacted reagents that complicate purification.

  • D. Improper Solvent Selection: The solvent influences reactant solubility and can stabilize or destabilize key intermediates.

    • Analysis: Protic solvents (e.g., methanol, ethanol) have been traditionally used.[7] However, aprotic solvents (e.g., dichloromethane, toluene, acetonitrile) have been shown to provide superior yields in many cases.[1][7]

    • Solution: Conduct a solvent screen. Less polar, aprotic solvents like chloroform or dichloroethane can sometimes be highly effective.[8] The optimal choice is highly substrate-dependent and warrants empirical testing.

Troubleshooting Workflow for Low Yield

G Start Low Reaction Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Screen_Catalyst Screen Acid Catalysts (Protic vs. Lewis) & Optimize Loading Check_Purity->Screen_Catalyst Purity Confirmed Optimize_Temp Optimize Temperature (Start Low, Gradually Increase) Screen_Catalyst->Optimize_Temp Screen_Solvent Screen Solvents (Protic vs. Aprotic) Optimize_Temp->Screen_Solvent Monitor_Time Monitor Reaction Time via TLC/HPLC Screen_Solvent->Monitor_Time Improved Yield Improved Monitor_Time->Improved

Caption: A systematic workflow for troubleshooting low reaction yields.

Question 2: I am observing significant side product formation. How can I improve selectivity?

The formation of impurities often arises from the high reactivity of intermediates or harsh reaction conditions. Minimizing these side reactions is key to improving both yield and ease of purification.

Potential Causes and Solutions:

  • A. Over-alkylation or Polymerization: The desired product, a secondary amine, can potentially react further with the starting materials, or the highly reactive iminium intermediate can polymerize.

    • Analysis: These side reactions are more likely to occur if there is a high local concentration of reactants or if the reaction is left for an extended period after completion.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the ketone component (in this case, acetone or an equivalent) can help ensure the complete consumption of the more valuable β-arylethylamine precursor.[5][6] Additionally, consider the slow addition of one reagent to the reaction mixture to maintain a low concentration and minimize polymerization.

  • B. Decomposition of Reactants or Product: The acidic conditions and elevated temperatures required for the reaction can degrade sensitive molecules.

    • Analysis: The methylenedioxy group is generally stable, but other functional groups on more complex analogs might be acid-labile.

    • Solution: If decomposition is suspected, switch to milder reaction conditions.[5] This includes using weaker acids (e.g., acetic acid), lower temperatures, or exploring acid-free protocols.[3] Protecting sensitive functional groups before the Pictet-Spengler reaction and deprotecting them afterward is a classic, effective strategy.[5]

Question 3: The purification of my final product is difficult. What strategies can I employ?

Purification challenges often arise when the product and unreacted starting materials or byproducts have similar physical properties (e.g., polarity).

Potential Causes and Solutions:

  • A. Co-elution during Chromatography: The starting amine and the product amine may have similar polarities, making separation by standard silica gel chromatography difficult.[7]

    • Analysis: Basic compounds like amines can streak on silica gel, leading to poor separation.

    • Solution:

      • Aqueous Workup: First, perform a thorough aqueous workup. After the reaction is complete, neutralize the acid catalyst with a base (e.g., NaHCO₃ or Na₂CO₃ solution) and extract the product into an organic solvent. This removes the acid and any water-soluble salts.[5]

      • Modified Chromatography: If co-elution persists, try adding a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system for column chromatography. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation of basic compounds.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, which can offer different selectivity for amines.

  • B. Non-crystalline or Oily Product: The crude product may not crystallize easily, making isolation difficult.

    • Analysis: The presence of minor impurities can often inhibit crystallization.

    • Solution: Convert the product to a crystalline salt. Treat the crude product with an acid like HCl (in ether) or picric acid to form the corresponding hydrochloride or picrate salt, which are often highly crystalline and easily purified by recrystallization.[9] The free base can then be regenerated by treating the purified salt with a base.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

The reaction proceeds in three main stages:

  • Imine/Iminium Ion Formation: The amine group of the β-arylethylamine attacks the carbonyl carbon of the ketone (acetone), followed by dehydration to form a Schiff base (an imine). In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[1]

  • Intramolecular Cyclization: The electron-rich aromatic ring attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization). This step forms the new six-membered ring and temporarily disrupts the aromaticity of the system.[6]

  • Rearomatization: A proton is lost from the aromatic ring, restoring aromaticity and yielding the final tetrahydroquinoline product.

Pictet-Spengler Reaction Mechanism

G Reactants β-Arylethylamine + Ketone Imine Schiff Base (Imine) Reactants->Imine + H⁺, - H₂O Iminium Iminium Ion (Electrophilic) Imine->Iminium + H⁺ Spiro Cyclized Intermediate (Non-aromatic) Iminium->Spiro Intramolecular Electrophilic Attack Product Tetrahydroquinoline Product Spiro->Product - H⁺ (Rearomatization)

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (CAS: 136870-77-4)[1]. As a highly lipophilic small molecule (MW: 217.27 g/mol ) featuring a rigid dihydroquinoline core fused with a hydrophobic dioxolo ring, this compound frequently presents significant aqueous solubility challenges[1]. It is typically categorized alongside Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning that poor solvation directly limits both in vitro assay reproducibility and in vivo bioavailability[2][3].

This guide provides application scientists and drug development professionals with field-proven, self-validating troubleshooting strategies to overcome these physicochemical barriers.

Diagnostic Workflow for Solubility Enhancement

Before altering your formulation, you must determine the downstream application of the compound. In vitro assays require minimal interference with biological targets, whereas in vivo models demand formulations that maximize gastrointestinal absorption or systemic circulation without excipient toxicity.

SolubilityWorkflow Start Precipitation or Low Exposure Detected AppCheck Identify Experimental Application Start->AppCheck InVitro In Vitro Assays (Biochemical/Cellular) AppCheck->InVitro InVivo In Vivo Dosing (PK/PD Animal Models) AppCheck->InVivo Cosolvent Co-solvent System (DMSO + Tween-80) InVitro->Cosolvent Low volume Cyclodextrin Inclusion Complexation (20% HP-β-CD) InVivo->Cyclodextrin Low/Med Dose Nano Nanomilling or Lipid Formulation InVivo->Nano High Dose

Decision tree for solubility enhancement of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into aqueous assay buffers. How can I prevent this?

A1: You are observing a "solvent shift" phenomenon. Because the dioxoloquinoline core is highly hydrophobic, rapid introduction into an aqueous environment causes the compound to nucleate and crash out of solution. The Fix: Do not spike DMSO directly into a large volume of aqueous buffer. Instead, utilize a co-solvent system[4]. Pre-mix your DMSO stock with a non-ionic surfactant (like Tween-80) before slowly adding the aqueous phase dropwise while vortexing. This creates intermediate micelles that stabilize the lipophilic core. Self-Validation: Always measure the Optical Density at 600 nm (OD600) of your final buffer; an OD600 > 0.05 indicates micro-precipitation.

Q2: I am observing inconsistent target binding and loss of activity over time in my biochemical assays. Is this a solubility issue?

A2: Yes, but it is likely compounded by chemical instability. Dihydroquinolines can be susceptible to oxidation in oxygen-rich aqueous environments, a process accelerated by aggressive sonication (which generates localized heat and reactive oxygen species). The Fix: Avoid prolonged ultrasonic bath treatments. If you must use sonication to aid dissolution, use a chilled water bath and limit exposure to 30-second bursts. Always prepare fresh working stocks daily.

Q3: How do I formulate this compound for in vivo oral (PO) dosing in rodents to achieve adequate bioavailability?

A3: For in vivo applications, high concentrations of DMSO are toxic and unacceptable. The most effective strategy for a molecule of this size and lipophilicity is 5 using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. The hydrophobic internal cavity of the cyclodextrin encapsulates the trimethyl-dihydroquinoline core, while the hydrophilic exterior ensures excellent aqueous solubility and gastrointestinal compatibility[6].

Q4: Can I adjust the pH to force the compound into solution?

A4: Proceed with caution. While the quinoline nitrogen is basic, the dihydroquinoline core has a much lower pKa than a fully aromatic quinoline. Attempting to force salt formation at very low pH (< 2.0) may lead to degradation or ring-opening of the sensitive dioxolo moiety[7]. pH adjustment is generally not recommended as a primary solubilization strategy for this specific scaffold.

Quantitative Comparison of Solubility Enhancement Techniques

To select the appropriate formulation strategy, compare the operational metrics of standard 8[8] applied to 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline:

TechniquePrimary MechanismBest ApplicationMax Target Conc. (Est.)Limitations / Drawbacks
Co-solvency (DMSO/Tween) Reduces dielectric constant of solvent[9]In vitro assays100 - 500 µMDMSO toxicity; assay interference at >1% v/v.
HP-β-CD Complexation Host-guest encapsulation[10]In vivo (IV/PO)2 - 5 mg/mLRequires high excipient ratio (up to 20-30% w/v).
Nanomilling Increases surface area-to-volume ratio[2]In vivo (PO High Dose)> 10 mg/mLHigh equipment cost; risk of compound amorphization[2].
Lipid Nanoparticles Solubilization in lipid matrix[11]In vivo (PO/Topical)5 - 10 mg/mLComplex formulation; thermodynamic instability over time.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Stable In Vitro Assay Stock (Co-solvent Method)

Causality: This method prevents the "solvent shift" shock by creating a gradient of hydrophobicity using a surfactant, ensuring the compound remains in kinetically stable micelles.

  • Weighing: Accurately weigh 2.17 mg of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline.

  • Primary Solubilization: Dissolve the powder in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock. Vortex vigorously until visually clear.

  • Surfactant Addition: In a separate tube, add 10 µL of the 100 mM DMSO stock to 10 µL of 100% Tween-80. Pipette up and down 20 times to ensure complete homogeneous mixing.

  • Aqueous Dilution: Slowly add 980 µL of your target aqueous assay buffer (e.g., PBS or HEPES) to the DMSO/Tween mixture dropwise (50 µL at a time) while continuously vortexing at medium speed.

  • Validation: Measure the OD600 of the final 1 mM working solution against a blank buffer. An OD600 < 0.01 confirms a true solution free of micro-precipitates.

Protocol B: Preparation of 20% HP-β-CD Formulation for In Vivo Dosing

Causality: Cyclodextrins require time and mechanical energy to establish the thermodynamic equilibrium necessary for host-guest inclusion complexation[10].

  • Excipient Preparation: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of sterile Milli-Q water. Stir until completely clear (creates a ~20% w/v solution).

  • Compound Addition: Add 20 mg of the compound powder directly into the HP-β-CD solution.

  • Complexation: Do NOT just vortex. Place the suspension on a magnetic stirrer at 500 RPM at room temperature for 12 to 24 hours. The mechanical shearing over time allows the lipophilic molecules to partition into the cyclodextrin cavities[6].

  • Clarification: If any uncomplexed solid remains, centrifuge at 10,000 x g for 10 minutes.

  • Validation: Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the final dissolved concentration using HPLC-UV before dosing animals.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at:[Link][5]

  • Bhalani, D. V., Nutan, B., Kumar, A., & Singh Chandel, A. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines. Available at:[Link][6]

  • Havel, H. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at:[Link][8]

Sources

Technical Support Center: Preventing Oxidative Degradation of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the shelf-life and stability of electron-rich heterocycles. 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline contains a highly sensitive dihydroquinoline core. If you are observing unexpected color changes (typically turning yellow or brown) or a loss of purity in your NMR/HPLC traces during storage, your compound is likely undergoing oxidative degradation or acid-catalyzed disproportionation.

This guide provides a mechanistic understanding of these degradation pathways, field-proven troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure the absolute integrity of your compound during long-term storage.

Part 1: Mechanistic Insights into Dihydroquinoline Degradation

To stop degradation, we must first understand the causality behind it. Dihydroquinolines that possess hydrogen atoms on the saturated ring are thermodynamically driven to aromatize into fully conjugated quinolines [1].

When exposed to ambient air and light, the molecule undergoes an autoxidation radical chain reaction . Oxygen acts as a diradical, abstracting a labile hydrogen to form a hydroperoxide intermediate, which subsequently dehydrates to form the fully aromatized quinoline derivative [2]. Furthermore, even in the absence of oxygen, trace acids (often residual from purification solvents like chloroform or silica gel chromatography) can catalyze a disproportionation reaction, splitting your pure batch into a mixture of fully oxidized quinoline and over-reduced tetrahydroquinoline [1].

Degradation A 6,6,8-Trimethyl-5,6-dihydro [1,3]dioxolo[4,5-g]quinoline B Radical Initiation (O2, UV Light) A->B Air/UV Exposure C Acid Catalysis (Trace Protons) A->C Acidic Solvent D Hydroperoxide Intermediate B->D Autoxidation E Aromatized Quinoline (Oxidation Product) C->E Disproportionation F Tetrahydroquinoline (Disproportionation Product) C->F Disproportionation D->E -H2O

Caption: Oxidative autoxidation and acid-catalyzed disproportionation pathways of the dihydroquinoline core.

Part 2: Troubleshooting & FAQs

Q1: I stored my compound in a clear glass vial in the refrigerator (4°C), but LC-MS shows ~15% degradation after one month. What went wrong? A: You are likely observing actinic (light-induced) degradation combined with oxygen permeation. Photons in the UV and visible spectrum provide the activation energy required to initiate the radical autoxidation chain [4]. Furthermore, standard refrigerator atmospheres contain ambient oxygen and high humidity. Solution: Always use amber glass vials to block UV/Vis light, and backfill the vial with an inert gas (Argon) before sealing [3].

Q2: Why do you recommend Argon over Nitrogen for purging the storage vials? A: While Nitrogen is economical, Argon is approximately 38% denser than ambient air. When you purge a vial with Argon, it sinks to the bottom, creating a heavy, protective "blanket" directly over your solid compound. Nitrogen is lighter and mixes more readily with ambient air during the sealing process, increasing the risk of residual oxygen trapping [3].

Q3: I purified the compound via standard silica gel column chromatography before storage. Could this affect stability? A: Yes. Standard silica gel is slightly acidic. Dihydroquinolines are highly sensitive to trace protons, which trigger the disproportionation pathway mentioned above [1]. Solution: Pass the final compound through a short plug of basic alumina, or neutralize your silica with 1% triethylamine (TEA) during chromatography to ensure the final product is strictly acid-free before storage.

Part 3: Quantitative Stability & Quality Control

To build a self-validating storage system, you must know how your compound reacts under stress. Below is a summary of expected stability profiles and the forced degradation parameters you should use to validate your analytical methods (e.g., stability-indicating HPLC) [5].

Table 1: Impact of Storage Conditions on Dihydroquinoline Integrity

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Benchtop (25°C)Ambient AirDirect (Clear Vial)< 48 HoursAromatized Quinoline
Refrigerator (4°C)Ambient AirDark (Amber Vial)~ 3-4 WeeksAromatized Quinoline
Freezer (-20°C)Nitrogen ( N2​ )Dark (Amber Vial)~ 6 MonthsMinor Hydroperoxides
Cryogenic (-80°C) Argon (Ar) Dark (Amber Vial) > 2 Years None detected

Table 2: Forced Degradation QC Testing Parameters

StressorReagent / ConditionDurationPurpose in QC
Oxidative 3% H2​O2​ at 25°C24 HoursValidates LC-MS detection of the quinoline oxidation product.
Acidic 0.1 N HCl at 60°C24 HoursInduces disproportionation to calibrate tetrahydroquinoline peaks.
Photolytic UV Light (254 nm)24 HoursConfirms photosensitivity and necessity of amber packaging.
Part 4: Step-by-Step Methodology for Long-Term Storage

To guarantee the integrity of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline, follow this self-validating Standard Operating Procedure (SOP). This workflow ensures the removal of all degradation catalysts (acids, water, oxygen, light, and thermal energy).

Phase 1: Preparation and Acid-Removal

  • Neutralize: Dissolve the freshly synthesized compound in a non-polar, degassed solvent (e.g., anhydrous dichloromethane). Pass the solution through a 2-inch plug of activated Basic Alumina to strip away any trace acidic impurities.

  • Evaporate: Remove the solvent under reduced pressure using a rotary evaporator flushed with Argon.

  • Lyophilize: Subject the resulting solid to high vacuum (lyophilization) for 12 hours to remove trace moisture, which can harbor dissolved oxygen or act as a hydrolysis vector.

  • Self-Validation Step: Take a 1 mg aliquot and run a rapid 1H -NMR in CDCl3​ (filtered through basic alumina). Confirm the absence of downfield aromatic proton shifts (typically >8.0 ppm) which would indicate premature aromatization.

Phase 2: Anaerobic Packaging 5. Transfer: Immediately transfer the dried flask into an inert atmosphere glovebox maintained at <0.1 ppm O2​ and H2​O [3]. 6. Aliquot: Divide the bulk powder into single-use aliquots using pre-dried amber glass vials . Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure during future experiments. 7. Seal: Cap the vials using PTFE-lined silicone septa and aluminum crimp seals. PTFE is chemically inert and highly impermeable to oxygen compared to standard rubber.

Phase 3: Cryogenic Storage 8. Store: Remove the sealed vials from the glovebox and immediately transfer them to a -80°C cryogenic freezer. Causality: Cryogenic temperatures drastically reduce the kinetic energy available for any residual autoxidation reactions.

Workflow S1 1. Purify & Neutralize (Basic Alumina) S2 2. Lyophilize (Remove Moisture) S1->S2 S3 3. Glovebox Transfer (<0.1 ppm O2) S2->S3 S4 4. Aliquot into Amber Vials (Block UV) S3->S4 S5 5. Argon Purge & Seal (PTFE Septa) S4->S5 S6 6. Cryogenic Storage (-80°C) S5->S6

Caption: Step-by-step workflow for the anaerobic packaging and cryogenic storage of the compound.

References
  • Dauphinee, G. A., & Forrest, T. P. "1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines." Canadian Journal of Chemistry.
  • "Oxidation of Drugs during Drug Product Development: Problems and Solutions." National Center for Biotechnology Information (PMC).
  • "Application Notes and Protocols for Handling and Storage of Air-Sensitive Compounds." BenchChem Technical Support.
  • "Impact of Storage Conditions on Drug Shelf Life." Precision Stability Storage.
  • "Technical Support Center: Prevention of Compound Degradation During Storage." BenchChem.

Technical Support Center: HPLC Purification & Troubleshooting for 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and chromatographic optimization of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (CAS: 136870-77-4)[1].

Purifying functionalized dihydroquinolines presents a unique matrix of chromatographic challenges. The molecule's lipophilic trimethyl groups drive strong hydrophobic retention, while its secondary amine core is highly prone to secondary interactions with silica stationary phases, leading to severe peak tailing[2]. Furthermore, the fused [1,3]dioxolo (methylenedioxy) ring introduces specific pH sensitivities that dictate mobile phase selection. This guide synthesizes field-proven methodologies to establish a self-validating, high-yield purification system.

Core HPLC Purification Workflow

To achieve >99% purity without inducing on-column degradation, the purification protocol must balance eluent strength with pH control.

Workflow N1 1. Sample Profiling (Assess pKa & LogP) N2 2. Column Selection (End-capped C18) N1->N2 N3 3. Mobile Phase (Formic Acid / ACN) N2->N3 N4 4. Gradient Optimization (Minimize Tailing) N3->N4 N5 5. Fraction Recovery (Lyophilization) N4->N5

Caption: Workflow for HPLC method development of dihydroquinoline derivatives.

Step-by-Step Preparative HPLC Protocol

This self-validating protocol ensures that any degradation occurring during the run is immediately identifiable via post-run analytical checks[3].

  • Sample Preparation: Dissolve the crude 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline in a minimal volume of HPLC-grade Methanol (up to 50 mg/mL depending on crude matrix solubility)[3]. Filter through a 0.45 µm PTFE syringe filter to remove particulates. Do not use extended sonication with heating, as this can induce auto-oxidation of the dihydroquinoline core.

  • Stationary Phase Setup: Equip the preparative HPLC with a highly end-capped C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size). End-capping is non-negotiable to mask residual silanols.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid in MS-grade Water.

    • Buffer B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Note: Degas both solvents thoroughly via vacuum filtration and helium sparging to displace dissolved oxygen.

  • Gradient Execution: Run the gradient detailed in Table 2 at a flow rate of 20.0 mL/min. Monitor UV absorbance at 254 nm (aromatic core) and 325 nm (conjugated system)[3].

  • Fraction Collection & Recovery: Collect fractions based on the primary UV peak. Immediately pool the fractions and remove the acetonitrile under reduced pressure (rotary evaporation at <35°C to protect the dioxolo ring). Lyophilize the remaining aqueous phase to yield the pure solid[3].

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing, and how do I fix it?

The Causality: The secondary amine within the dihydroquinoline ring is basic. During reversed-phase HPLC, this protonated nitrogen undergoes strong, secondary ion-exchange interactions with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica surface[2]. This causes a fraction of the analyte molecules to be retained longer, dragging out the peak tail. The Solution:

  • Stationary Phase: Switch to a fully end-capped C18 column or a hybrid-silica column designed for basic compounds.

  • Mobile Phase: Lower the pH of your mobile phase to ~2.5–3.0 using 0.1% Formic Acid. This ensures both the analyte is fully protonated and the stationary phase silanols are neutralized (protonated to Si-OH), eliminating the electrostatic attraction[2]. Alternatively, introducing a competitive amine modifier like Triethylamine (TEA) can block these active sites, significantly increasing the theoretical plate number[4].

Mechanism cluster_0 Problem: Peak Tailing cluster_1 Solution: Peak Symmetry A1 Protonated Amine (Analyte) A3 Strong Ionic Interaction (Asymmetric Elution) A1->A3 A2 Ionized Silanol (Stationary Phase) A2->A3 B1 Low pH Buffer (Protonates Silanols) B3 Weak Hydrophobic Interaction (Sharp Peak) B1->B3 B2 End-capped Silica (Blocks Silanols) B2->B3

Caption: Mechanism of silanol-induced peak tailing and optimization strategies.

Q2: Can I use 0.1% Trifluoroacetic Acid (TFA) to improve peak shape?

The Causality: While TFA is an exceptional ion-pairing agent that drastically improves peak symmetry for basic quinolines, it poses a severe risk to the [1,3]dioxolo (methylenedioxy) ring . This functional group is sensitive to strong acids and can undergo hydrolysis to a catechol derivative upon prolonged exposure, especially during the concentration of fractions where TFA becomes highly concentrated. Furthermore, strong acids can protonate intermediates in ways that disrupt desired molecular structures during synthesis and purification[5]. The Solution: Use 0.1% Formic Acid instead. It provides sufficient acidity to neutralize silanols without risking dioxolo ring cleavage. If TFA is absolutely required for resolution, you must neutralize the collected fractions with a weak base (e.g., dilute ammonium bicarbonate) immediately upon collection.

Q3: My LC-MS analysis of the purified fraction shows a secondary mass of[M-2]+. What happened?

The Causality: Dihydroquinolines are inherently susceptible to auto-oxidation. The loss of two hydrogen atoms ([M-2]+) indicates that the 5,6-dihydroquinoline core has aromatized into the fully conjugated quinoline form. This often occurs on-column due to dissolved oxygen in the mobile phase or during post-purification solvent evaporation. The Solution:

  • Ensure all mobile phases are rigorously degassed.

  • Avoid leaving collected fractions exposed to light and ambient air for extended periods.

  • Evaporate organic modifiers at the lowest possible temperature (<35°C) and lyophilize the aqueous remainder immediately.

Quantitative Data Summaries

Table 1: Mobile Phase Modifier Comparison for Dioxolo-Quinoline Derivatives

ModifierConcentrationPeak Symmetry ImpactDioxolo Ring StabilityRecommendation
Formic Acid (FA) 0.1% (v/v)Good (Tailing Factor ~1.2)HighOptimal choice. Balances peak shape with target stability.
Trifluoroacetic Acid (TFA) 0.1% (v/v)Excellent (Tailing Factor <1.1)Low (Risk of hydrolysis)Use only if necessary; requires immediate fraction neutralization.
Ammonium Acetate 10 mM (pH 6.0)Moderate (Tailing Factor >1.5)Very HighUse for highly acid-sensitive analogs; requires end-capped columns.
Triethylamine (TEA) 0.1% (v/v)ExcellentHighHighly effective at blocking silanols[4], but requires extensive column washing.

Table 2: Preparative HPLC Gradient Protocol

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.0901020.0
2.0901020.0
15.0109020.0
18.0109020.0
18.1901020.0
23.0901020.0

(Note: Re-equilibration time is critical. Ensure at least 3-5 column volumes of initial mobile phase pass through the column before the next injection to maintain reproducible retention times[3].)

References

  • eMolecules. "CAS Number 136870-77-4 - Compound Details." eMolecules,
  • BenchChem Technical Support Team.
  • BenchChem. "Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid." BenchChem,
  • National Center for Biotechnology Information (PMC). "Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design." NIH.gov,
  • RSC Advances. "Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones." RSC Publishing,

Sources

Validation & Comparative

Comparative Efficacy Guide: 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline vs. Standard Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical development pivots toward precision fragment-based drug discovery (FBDD), the limitations of standard flexible quinoline scaffolds have become increasingly apparent. This guide provides an objective, data-driven comparison between standard quinoline derivatives (e.g., Ethoxyquin, Chloroquine) and the sterically constrained 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (hereafter referred to as TMDQ-MD ). By analyzing its performance in crystallographic fragment screening against aspartic proteases[1] and its unique synthetic profile[2], we establish why the rigidified[1,3]dioxolo fusion represents a superior scaffold for targeted hydrogen-bonding and advanced therapeutic design.

Structural and Mechanistic Causality

Standard 1,2-dihydroquinolines, such as the antioxidant Ethoxyquin, possess an alkoxy group at the C6 position. While excellent for radical scavenging, the free rotation of the ethoxy group introduces a significant entropic penalty when attempting to dock into the rigid catalytic clefts of enzymes.

TMDQ-MD solves this by fusing a [1,3]dioxolo ring to the g-face (C6-C7) of the quinoline core. This structural constraint locks the oxygen lone pairs into a planar, pre-organized conformation. When targeting the catalytic dyad (Asp32/Asp215) of aspartic proteases like Endothiapepsin, this pre-organization allows TMDQ-MD to act as a highly efficient, low-penalty hydrogen bond acceptor[3][4].

SAR_Logic Core Quinoline Scaffold Standard Standard Quinolines (e.g., Ethoxyquin) Core->Standard TMDQ TMDQ-MD ([1,3]Dioxolo-fused) Core->TMDQ Flex Flexible Alkoxy Groups High Entropic Penalty Standard->Flex Rigid Rigid [1,3]Dioxolo Ring Pre-organized H-Bonding TMDQ->Rigid

Logical relationship of structural rigidity in quinoline derivatives.

Comparative Efficacy Data

To objectively evaluate TMDQ-MD, we compare its binding and structural metrics against standard quinoline derivatives. The data below synthesizes findings from high-resolution X-ray crystallography (1.11 Å resolution, PDB: 4Y4B)[1][5] and established structure-activity relationship (SAR) principles.

Metric / PropertyStandard Quinolines (e.g., Ethoxyquin)TMDQ-MD (6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline)
Core Scaffold 1,2-Dihydroquinoline / 4-Aminoquinoline[1,3]Dioxolo-fused 1,2-Dihydroquinoline
C6/C7 Substituents Flexible Alkoxy (e.g., Ethoxy)Rigid Methylenedioxy Bridge
Entropic Penalty (Binding) High (due to free rotation of side chains)Low (pre-organized planar geometry)
Primary Application Broad-spectrum AntioxidantFragment-Based Drug Discovery (Protease Inhibitor)
Structural Validation Biochemical AssaysUltra-High Resolution X-Ray Crystallography (1.11 Å)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of TMDQ-MD and its subsequent validation via crystallographic fragment screening. Every step is designed as a self-validating system where the physical output confirms the success of the prior step.

Protocol A: Chemoselective Synthesis of TMDQ-MD

Traditional Skraup-Doebner-Von Miller syntheses utilize strong acids (e.g., H2​SO4​ ), which aggressively cleave the acid-sensitive methylenedioxy ring of the starting material. This protocol bypasses that limitation[2].

  • Reagent Preparation: Combine equimolar ratios of 3,4-(methylenedioxy)aniline and mesityl oxide in absolute acetonitrile.

    • Causality: Equimolar ratios prevent over-alkylation, while absolute acetonitrile ensures high collision frequency and prevents water-induced side reactions.

  • Catalyst Addition: Add a catalytic amount (5-10 mol%) of molecular iodine ( I2​ ).

    • Causality: I2​ acts as a mild Lewis acid. Unlike sulfuric acid, it drives the condensation chemoselectively without degrading the sensitive [1,3]dioxolo moiety.

  • Reflux and Monitoring: Reflux the mixture for 4-6 hours, monitoring via HPLC/MS.

    • Causality: The appearance of the target mass ( [M+H]+ ) validates the cyclization of the dihydroquinoline core.

  • Quenching and Purification: Quench the reaction with aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate neutralizes the I2​ catalyst, preventing post-reaction oxidation of the newly formed 1,2-dihydroquinoline core into a fully aromatic quinoline.

Protocol B: Crystallographic Fragment Screening (Endothiapepsin Model)

Endothiapepsin is utilized as a surrogate for mammalian aspartic proteases (e.g., Renin, BACE1) because it crystallizes rapidly and diffracts to ultra-high resolutions, allowing unambiguous identification of weak-binding fragments[4].

  • Protein Crystallization: Crystallize Endothiapepsin using the hanging-drop vapor diffusion method (0.1 M sodium acetate pH 4.5, 1.5 M ammonium sulfate).

    • Causality: This specific condition yields large, robust crystals with wide solvent channels, suitable for high-concentration compound soaking.

  • Crystal Soaking: Soak the native crystals in a mother liquor containing 50-100 mM of TMDQ-MD for 24 hours.

    • Causality: Because fragments have low intrinsic affinity (millimolar range), massive concentration gradients are required to force binding equilibrium into the catalytic cleft.

  • Cryocooling and Diffraction: Flash-freeze the soaked crystals in liquid nitrogen and subject them to X-ray diffraction.

    • Causality: Flash-freezing minimizes radiation damage during X-ray exposure, enabling the collection of 1.11 Å resolution data (PDB: 4Y4B)[5][6].

FBDD_Workflow Syn 1. Synthesis (I2 Catalyst) Lib 2. Library Assembly (96-Compound) Syn->Lib Soak 3. Crystal Soaking (Endothiapepsin) Lib->Soak Diff 4. X-Ray Diffraction (1.11 Å) Soak->Diff Refine 5. SAR Refinement (PDB: 4Y4B) Diff->Refine

Experimental workflow for fragment-based screening of TMDQ-MD.

Mechanistic Pathway: Aspartic Protease Inhibition

The efficacy of TMDQ-MD as a fragment hit relies entirely on its interaction with the catalytic dyad of the target protease. The rigid [1,3]dioxolo oxygen acts as a precise hydrogen-bond acceptor for the protonated Asp32, while the dihydroquinoline NH acts as a donor to the deprotonated Asp215.

Binding_Mech TMDQ TMDQ-MD Fragment Dioxolo [1,3]Dioxolo Oxygen TMDQ->Dioxolo presents NH Dihydroquinoline NH TMDQ->NH presents Asp32 Asp32 (Catalytic) Asp215 Asp215 (Catalytic) Dioxolo->Asp32 H-Bond Acceptor NH->Asp215 H-Bond Donor

Interaction pathway of TMDQ-MD within the aspartic protease catalytic dyad.

References

  • RCSB Protein Data Bank (PDB). "4Y4B: Endothiapepsin in complex with fragment 323 (6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline)." RCSB PDB, 2016. [Link]

  • Protein Data Bank Japan (PDBj). "Summary for 4Y4G: Structures of endothiapepsin-fragment complexes from crystallographic fragment screening using a novel, diverse and affordable 96-compound fragment library." PDBj, 2024.[Link]

  • Voronezh State University. "Synthesis of new linearly linked heterocyclic systems based on 6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline." VSU Scientific Archive, Sabynin A. L., Shikhaliev K. S. [Link]

Sources

A Comparative Guide to High-Resolution Mass Spectrometry Analysis of 6,6,8-Trimethyl-5,6-dihydrodioxolo[4,5-g]quinoline

A Comparative Guide to High-Resolution Mass Spectrometry Analysis of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline

This guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) characteristics of the novel heterocyclic compound, 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline. In the absence of direct experimental data for this specific molecule, we will present its theoretical high-resolution mass data and compare it with experimental data from a known structural isomer. This comparative approach, grounded in established principles of mass spectrometry, serves as a practical framework for researchers engaged in the identification and characterization of new chemical entities.

The precise mass determination afforded by HRMS is a cornerstone of modern chemical analysis, providing a level of certainty in molecular formula confirmation that is unattainable with nominal mass instruments. For drug development professionals, this accuracy is critical in early-stage compound verification and metabolite identification.

Theoretical High-Resolution Mass Spectrometry Data

The initial step in any HRMS analysis is the calculation of the theoretical exact mass and the expected isotopic pattern from the molecular formula. Based on the chemical structure of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline, the molecular formula is determined to be C₁₃H₁₅NO₂ .

The theoretical monoisotopic mass and the predicted isotopic distribution for this formula are presented below. This data represents the ideal spectral signature we would expect to observe in an HRMS experiment.

ParameterTheoretical Value
Molecular Formula C₁₃H₁₅NO₂
Monoisotopic Mass 217.1103 u
[M+H]⁺ Exact Mass 218.1179 u
[M+Na]⁺ Exact Mass 240.0998 u
Isotopic Pattern ([M+H]⁺) m/z 218.1179 (100%), 219.1213 (14.1%), 220.1246 (1.4%)

Comparative Analysis with a Structural Isomer: Glutethimide

To illustrate the power and challenges of HRMS in distinguishing between isomers, we will compare the theoretical data of our target compound with available experimental data for Glutethimide , a sedative-hypnotic drug that shares the same molecular formula (C₁₃H₁₅NO₂)[1][3]. While their exact masses are identical, their fragmentation patterns, a result of their different chemical structures, would be distinct.

Feature6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline (Theoretical)Glutethimide (Experimental)[1]
Molecular Formula C₁₃H₁₅NO₂C₁₃H₁₅NO₂
Monoisotopic Mass 217.1103 u217.1103 u
[M+H]⁺ Ion (m/z) 218.1179218.0 (CI-B)
Key Fragmentation Pathways Expected loss of methyl, cleavage of the dihydroquinoline and dioxolo rings.Fragmentation of the piperidine-2,6-dione ring.

This comparison underscores a critical concept in mass spectrometry: while HRMS can confirm the elemental composition of an ion with high confidence, it is the fragmentation data (MS/MS) that provides the detailed structural information needed to differentiate between isomers.

Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure, with cleavage occurring at the weakest bonds and leading to the formation of stable fragment ions. For 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline, we can predict a fragmentation pattern based on the known behavior of quinoline and related heterocyclic systems[2].

A primary fragmentation event would likely be the loss of a methyl radical (•CH₃), a common fragmentation for trimethyl-substituted compounds, leading to a stable ion. Subsequent fragmentation could involve the cleavage of the dihydroquinoline ring system.

M[M+H]⁺m/z 218.1179F1Loss of •CH₃(m/z 203.0942)M->F1-15.0237F2Loss of C₃H₇(propyl radical from dihydroquinoline ring)M->F2F3Cleavage of dioxolo ringM->F3

Caption: Predicted major fragmentation pathways for protonated 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline.

Experimental Workflow for HRMS Analysis

The robust and reliable characterization of a novel compound like 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline requires a systematic analytical approach. A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) workflow is the industry standard for such tasks.

cluster_sample_prepSample Preparationcluster_lcLiquid Chromatographycluster_msHigh-Resolution Mass Spectrometrycluster_dataData AnalysisSampleDissolve compound in appropriate solventLCInject sample onto a C18 columnSample->LCGradientApply a water/acetonitrile gradientLC->GradientESIElectrospray Ionization (ESI) in positive modeGradient->ESIFullScanAcquire full scan HRMS data (e.g., m/z 50-500)ESI->FullScanMSMSPerform data-dependent MS/MS on the [M+H]⁺ ionFullScan->MSMSMassExtractionExtract accurate mass chromatogram for [M+H]⁺MSMS->MassExtractionFormulaConfirmationConfirm elemental compositionMassExtraction->FormulaConfirmationFragAnalysisAnalyze MS/MS spectrum to elucidate structureFormulaConfirmation->FragAnalysis

Caption: A typical LC-HRMS workflow for the analysis of a novel compound.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the analysis of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline using a standard LC-HRMS system, such as a Q-Exactive Orbitrap or a similar instrument.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-500.

  • Resolution: 70,000 FWHM.

  • Data Acquisition: Full scan followed by data-dependent MS/MS of the top 3 most intense ions.

  • Collision Energy (for MS/MS): Stepped collision energy (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum.

4. Data Analysis:

  • Process the acquired data using appropriate software (e.g., Xcalibur, MassHunter).

  • Extract the ion chromatogram for the theoretical [M+H]⁺ ion (m/z 218.1179) with a narrow mass tolerance (e.g., ± 5 ppm).

  • Verify the measured mass accuracy and isotopic pattern against the theoretical values.

  • Analyze the MS/MS spectrum to identify key fragment ions and propose fragmentation pathways, which can then be compared to the predicted pathways and data from any known isomers.

Conclusion

This guide provides a robust framework for the high-resolution mass spectrometry analysis of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline. By combining theoretical calculations with a comparative analysis against a known isomer and employing a systematic LC-HRMS workflow, researchers can confidently determine the elemental composition and gain significant insights into the structure of this and other novel chemical entities. The principles and protocols outlined herein are broadly applicable and serve as a valuable resource for scientists in the pharmaceutical and chemical research fields.

References

  • PubChem. Glutethimide. National Center for Biotechnology Information. [Link]

  • NIST. Glutethimide. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta. [Link]

Benchmarking 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural biology and structure-based drug design (SBDD), evaluating the utility of novel chemical entities against established benchmarks is critical for advancing therapeutic pipelines. In the pursuit of novel aspartic protease inhibitors—a highly relevant target class for hypertension (renin), Alzheimer's disease (BACE1), and infectious diseases (HIV protease)—the compound 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (commonly designated in literature as Fragment 323 or F323 ) has emerged as a powerful tool in Fragment-Based Drug Discovery (FBDD)[1].

This guide objectively benchmarks F323 against classical, high-affinity enzyme inhibitors (such as Pepstatin A), detailing the mechanistic rationale, comparative performance data, and self-validating experimental protocols necessary for hit-to-lead optimization.

The Paradigm Shift: Fragment Probes vs. Classical Inhibitors

Classical aspartic protease inhibitors, best exemplified by the naturally occurring hexapeptide Pepstatin A , act as transition-state analogues. They exhibit extreme potency by binding directly to the highly conserved catalytic dyad (Asp32 and Asp215)[2]. However, this mechanism presents a severe limitation: lack of selectivity . Because the catalytic dyad is structurally conserved across the entire aspartic protease family, dyad-targeting inhibitors often fail in clinical trials due to off-target toxicity.

To overcome this, researchers utilize the surrogate model enzyme Endothiapepsin (EP) to screen low-molecular-weight fragments like 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (F323) . Instead of competing for the catalytic center, F323 successfully maps to remote hot spots on the enzyme's surface (such as regions near Asp81, Asp119, and Phe291)[1][3]. By establishing a foothold in these less-conserved allosteric pockets, F323 provides an optimal starting scaffold. Chemists can subsequently "grow" or "link" this fragment to achieve the high selectivity that classical inhibitors lack.

G A Aspartic Proteases B Endothiapepsin (Model) A->B Surrogate Model C Renin (Hypertension) A->C D BACE1 (Alzheimer's) A->D E Classical Inhibitors (e.g., Pepstatin A) E->B Binds Catalytic Dyad F Fragment 323 (Remote Binder) F->B Binds Remote Hot Spots

Logical mapping of Endothiapepsin as a surrogate for selective aspartic protease drug discovery.

Quantitative Benchmarking Data

When benchmarking a fragment against a classical inhibitor, the primary metric shifts from absolute binding affinity ( Kd​ or IC50​ ) to Ligand Efficiency (LE) . While F323 binds with lower absolute affinity, its small size means the binding energy per heavy atom is highly efficient, making it an ideal candidate for structural optimization.

Parameter6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (F323)Pepstatin A (Classical Benchmark)
Molecular Weight 217.26 Da685.89 Da
PDB Accession [4][5]
Binding Affinity ( Kd​ ) ~1 - 5 mM (Typical for fragments)< 10 nM[2]
Binding Location Remote Hot Spots (Asp81, Asp119, Phe291)[3]Catalytic Dyad (Asp32 / Asp215)[6]
Ligand Efficiency (LE) High (> 0.3 kcal/mol/heavy atom)Low to Moderate
Crystallographic Resolution 1.11 Å[4]2.00 Å[5]
Primary Application Scaffold hopping, selective hit-to-lead designBroad-spectrum assay control, co-crystallization

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies detail the exact causal steps required to validate the binding of F323 and benchmark its functional dynamics against Pepstatin A.

Protocol 1: Crystallographic Fragment Soaking & X-Ray Diffraction

Causality: Co-crystallization often fails for low-affinity fragments because the high ligand concentrations required can disrupt crystal lattice formation. Therefore, soaking pre-formed native crystals is the gold standard, allowing the fragment to diffuse through solvent channels into the active or remote sites.

  • Native Crystallization: Grow native Endothiapepsin crystals using the hanging-drop vapor diffusion method. Mix 1 µL of protein solution (10 mg/mL in 0.1 M sodium acetate, pH 4.5) with 1 µL of reservoir solution (0.1 M sodium acetate pH 4.5, 1.5 M ammonium sulfate). Incubate at 20°C until diffraction-quality crystals form.

  • Fragment Soaking: Prepare a soaking solution containing 50 mM of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline in 10% DMSO and the corresponding reservoir buffer. Transfer native crystals into this drop for 3 to 5 days. Note: The 10% DMSO acts as a solubility enhancer without degrading the EP crystal lattice.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir buffer supplemented with 20% v/v glycerol) to prevent ice crystal formation during freezing.

  • Diffraction & Refinement: Flash-freeze the crystal in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source (e.g., BESSY II). F323 routinely yields ultra-high resolution data (~1.11 Å)[7], allowing for unambiguous placement of the fragment in the electron density map via molecular replacement.

Workflow N1 1. Native EP Crystallization (Hanging Drop) N2 2. Fragment Soaking (50 mM F323, 10% DMSO) N1->N2 N3 3. X-Ray Diffraction (High Resolution <1.2 Å) N2->N3 N4 4. Electron Density Mapping (Identify Remote Hot Spots) N3->N4 N5 5. Hit-to-Lead Optimization (Fragment Growing/Linking) N4->N5

Step-by-step crystallographic fragment screening workflow for Endothiapepsin.

Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Cleavage Assay

Causality: To quantify functional inhibition and directly benchmark against Pepstatin A, a kinetic FRET assay is utilized. This provides real-time monitoring of substrate cleavage, validating whether the remote binding of F323 translates to allosteric enzyme inhibition.

  • Buffer Preparation: Prepare the assay buffer (0.1 M sodium acetate, pH 4.5, 0.001% Tween 20). Tween 20 is critical to prevent non-specific aggregation of the hydrophobic fragment.

  • Enzyme-Inhibitor Incubation: In a black 96-well microtiter plate, incubate 500 pM Endothiapepsin with varying concentrations of F323 (0.1 mM to 10 mM) and Pepstatin A (0.1 nM to 100 nM) for 30 minutes at room temperature.

  • Reaction Initiation: Add a fluorogenic peptide substrate (e.g., Mca-Lys-Pro-Ile-Glu-Phe-Nph-Arg-Leu-NH2) to a final concentration of 2 µM.

  • Kinetic Readout: Monitor fluorescence continuously using a microplate reader (Excitation: 320 nm, Emission: 405 nm). Calculate initial velocities from the linear phase of the progress curves to derive IC50​ values.

Conclusion

While Pepstatin A remains the undisputed benchmark for absolute potency against aspartic proteases, its clinical utility is bottlenecked by its lack of selectivity. 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline , acting as a highly efficient fragment probe, circumvents this by successfully mapping remote, non-conserved binding pockets on the Endothiapepsin surface. For drug development professionals aiming to design the next generation of selective BACE1 or renin inhibitors, integrating this compound into a fragment-growing pipeline offers a scientifically rigorous, structurally validated pathway to success.

References

  • Experimental Active-Site Mapping by Fragments: Hot Spots Remote from the Catalytic Center of Endothiapepsin. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • 4Y4B: Endothiapepsin in complex with fragment 323. RCSB Protein Data Bank. Available at:[Link]

  • Protonation effects in protein-ligand complexes - a case study of endothiapepsin and pepstatin A with computational and experimental methods. bioRxiv. Available at:[Link]

  • Structure for peptidase A01.017: endothiapepsin. EMBL-EBI MEROPS Database. Available at:[Link]

  • From fragments to follow-ups: rapid hit expansion by making use of EU-OPENSCREEN resources. RSC Publishing. Available at:[Link]

Sources

X-ray crystallography structural validation of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Challenges

For drug development professionals and structural biologists, the rigorous 3D characterization of small molecule active pharmaceutical ingredients (APIs) is a non-negotiable regulatory and scientific requirement. 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline (C₁₃H₁₅NO₂) presents a unique structural challenge. While the fused [1,3]dioxolo-benzene system is rigidly planar, the partially saturated 5,6-dihydroquinoline ring possesses critical degrees of conformational freedom.

The steric repulsion between the gem-dimethyl group at C6 and the methyl group at C8 forces the nitrogen-containing ring into a specific puckered conformation (e.g., half-chair or boat). Identifying this exact solid-state geometry is vital for downstream Structure-Based Drug Design (SBDD). This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative modalities—NMR, MicroED, and predictive AI—and provides a self-validating experimental protocol for its definitive characterization.

Comparative Performance Analysis

To establish the ground-truth atomic coordinates of this tricyclic scaffold, researchers must select the appropriate analytical modality based on sample availability and required resolution.

  • Single-Crystal X-Ray Diffraction (SC-XRD) [The Gold Standard]: SC-XRD provides absolute atomic coordinates, exact bond lengths, and torsion angles[1]. It definitively maps the puckering amplitude of the dihydroquinoline ring. However, it strictly requires high-quality single crystals larger than 10 μm[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D/2D NMR (COSY, HSQC) easily confirms 2D connectivity, NOESY-derived distance constraints provide a time-averaged solution-state conformation. It cannot yield the absolute static 3D coordinates required to map exact dihedral angles in flexible rings.

  • Microcrystal Electron Diffraction (MicroED): If the compound stubbornly yields only sub-micron powder, MicroED is the premier alternative. Electrons interact with matter much more strongly than X-rays, allowing structural determination from nanocrystals in the 50–200 nm range[3]. However, dynamical scattering can complicate precise intensity measurements.

  • Predictive Modeling (AlphaFold 3 / DFT): AlphaFold 3 has revolutionized the prediction of how small molecule ligands interact within protein complexes[4],[5]. However, for the ab initio ground-state geometry of an isolated small molecule, Density Functional Theory (DFT) is preferred, though both remain hypotheses until empirically validated by SC-XRD to account for real-world crystal packing forces.

Quantitative Modality Comparison
ModalityResolutionSample RequirementTime-to-ResultPrimary AdvantageLimitations
SC-XRD < 0.8 Å > 10 μm single crystal 1–3 Days Exact 3D coordinates & packing Requires high-quality single crystals
MicroED ~1.0 Å50–200 nm crystals1–2 WeeksWorks on nanocrystalline powderDynamical scattering effects
NMR N/A (Solution)1–5 mg (pure)HoursDynamic solution-state dataLacks absolute 3D atomic coordinates
AlphaFold 3 / DFT PredictiveIn silico SMILESMinutesRapid target-binding predictionRequires empirical validation

Structural Validation Decision Tree

StructuralValidation cluster_methods Structural Validation Modalities Start 6,6,8-Trimethyl-5,6-dihydro [1,3]dioxolo[4,5-g]quinoline NMR NMR Spectroscopy (Solution Dynamics) Start->NMR Solution State InSilico AlphaFold 3 / DFT (Predictive Modeling) Start->InSilico Digital Input Eval Crystal Size Evaluation Start->Eval Crystallization SCXRD SC-XRD (Gold Standard) Valid Validated 3D Atomic Structure SCXRD->Valid Sub-Angstrom NMR->Valid Connectivity MicroED MicroED (Nanocrystals) MicroED->Valid ~1.0 Å Res InSilico->Valid Hypothesis Eval->SCXRD >10 μm Eval->MicroED 50-200 nm

Structural validation decision tree for small molecule characterization.

Self-Validating Experimental Protocol: SC-XRD

To ensure scientific integrity, the following SC-XRD protocol is designed as a self-validating system. Each phase includes a mechanistic rationale (causality) and an internal quality check.

Step 1: Vapor Diffusion Crystallization
  • Procedure: Dissolve 5 mg of the compound in 0.5 mL of dichloromethane (good solvent) in a small inner vial. Place this inside a larger sealed chamber containing 3 mL of hexane (anti-solvent). Allow vapor equilibration for 3–7 days.

  • Causality: Vapor diffusion creates a highly controlled, slow supersaturation environment. This minimizes nucleation events, promoting the growth of a few large, defect-free crystals rather than a microcrystalline shower.

  • Self-Validation Check: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated by 90°. If the crystal remains partially bright, it is twinned and must be rejected[2].

Step 2: Cryo-Mounting and Data Collection
  • Procedure: Harvest a single crystal (approx. 0.1 × 0.1 × 0.2 mm) using a MiTeGen loop coated in Paratone-N oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Cu Kα radiation (λ = 1.5418 Å).

  • Causality: Flash-cooling to 100 K serves two purposes: it prevents solvent loss and drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). Lower thermal motion exponentially increases the intensity of high-angle diffraction spots, yielding higher resolution data[2]. Cu Kα radiation is chosen over Mo Kα because the longer wavelength interacts more strongly with light atoms (C, H, N, O), providing stronger overall signal-to-noise.

  • Self-Validation Check: Run a preliminary 5-minute matrix scan. The software must be able to index the diffraction spots to a single unit cell with an integration penalty of < 0.5. Failure to index indicates a cracked or multi-domain crystal.

Step 3: Phase Problem Solution and Refinement
  • Procedure: Integrate the data and apply empirical absorption corrections. Solve the structure using dual-space direct methods (e.g., SHELXT) and refine the model using full-matrix least-squares on F2 (SHELXL)[1].

  • Causality: Direct methods mathematically exploit the statistical relationships between the intensities of the diffracted beams to solve the "phase problem" without needing heavy-atom derivatives. Least-squares refinement iteratively shifts the atomic coordinates to minimize the difference between the experimental diffraction pattern and the calculated model.

  • Self-Validation Check: A successful, publication-ready structure must self-validate through its metrics: The final R1​ value (discrepancy index) must be < 5.0%, and the Goodness-of-Fit (GoF) should be approximately 1.0. Furthermore, the residual electron density map should show no peaks larger than 0.5 e− /ų, confirming all atoms (including the three methyl groups) are correctly assigned.

References

  • MicroED (Small Molecules and Protein Crystals) Source: Perelman School of Medicine at the University of Pennsylvania URL:[Link]

  • AlphaFold 3 predicts the structure and interactions of all of life's molecules Source: Google Blog / DeepMind URL:[Link]

  • Rational drug design with AlphaFold 3 Source: Isomorphic Labs URL:[Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6,6,8-Trimethyl-5,6-dihydrodioxolo[4,5-g]quinoline

A Comprehensive Guide to the Proper Disposal of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline, a heterocyclic compound with a quinoline core. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is mandated. Based on its structural similarity to quinoline, this compound should be handled as a hazardous substance with potential toxicity, carcinogenicity, and environmental risks.

I. Hazard Identification and Risk Assessment

Due to its quinoline backbone, 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline is presumed to share similar hazardous properties with quinoline. Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[3][4][5][6] Therefore, it is imperative to treat this compound as hazardous waste.

Key Assumed Hazards:

  • Toxicity: May be harmful or fatal if ingested or absorbed through the skin.[3][4][7]

  • Irritation: Can cause significant irritation to the skin and eyes.[3][4][6]

  • Carcinogenicity: May have the potential to cause cancer.[3][4][6]

  • Mutagenicity: Suspected of causing genetic defects.[3][6]

  • Environmental Hazard: Poses a threat to aquatic ecosystems.[3][6]

II. Regulatory Compliance

The disposal of hazardous waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave".[8][9] It is the responsibility of the waste generator (the laboratory) to correctly identify, manage, and dispose of hazardous materials in compliance with all applicable regulations.[8][10]

III. Personal Protective Equipment (PPE)

When handling 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline and its waste, the following personal protective equipment (PPE) is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield if there is a splash hazard.[11]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.[11]
Respiratory To be used in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[11]
IV. Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline". Include the date of initial waste accumulation.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[12]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent the spread of potential spills.

V. Disposal Procedures

Under no circumstances should 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline or its containers be disposed of in the regular trash or down the drain.[2][3] This is a violation of environmental regulations and poses a significant risk to public health and the environment.[1]

Approved Disposal Pathway:

  • Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Manifesting: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.[9][10] Your EHS department will typically handle this documentation.

  • Treatment and Disposal: The designated hazardous waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Common treatment methods for chemical waste include:

    • Incineration: High-temperature incineration is a preferred method for destroying organic hazardous waste.[1]

    • Chemical Treatment: Processes like oxidation or reduction can be used to convert hazardous substances into less harmful ones.[13]

    • Solidification/Encapsulation: The waste can be physically encapsulated in a stable matrix like concrete or plastic to prevent its release into the environment.[13][14]

DisposalWorkflowcluster_LabLaboratory Procedurescluster_EHSEHS Managementcluster_DisposalFinal DisposalAWaste Generation:6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinolineBSegregate and Collect inDesignated, Labeled ContainerA->BProper HandlingCStore in SecureSecondary ContainmentB->CSafe StorageDSchedule HazardousWaste Pickup with EHSC->DRequest DisposalEEHS PreparesWaste ManifestD->ERegulatory ComplianceFTransport to LicensedTSDFE->FCradle-to-Grave TrackingGApproved Treatment(e.g., Incineration)F->GWaste TreatmentHFinal DispositionG->HSafe Destruction

Caption: Disposal workflow for 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline.

VI. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately evacuate the area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand.

  • Cleanup: Carefully collect the absorbent material and place it in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department.

VII. Empty Container Disposal

Empty containers that held 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline must also be treated as hazardous waste unless properly decontaminated.

Procedure for Empty Containers:

  • Triple Rinsing: Triple-rinse the container with a suitable solvent that can dissolve the compound.[12]

  • Rinsate Collection: Collect the rinsate as hazardous waste.[12]

  • Disposal: Once triple-rinsed, the container may be disposed of in the regular trash, but it is best practice to reuse it for compatible waste collection after relabeling.[12]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • How Chemical Waste Is Treated | Enva. (2025, January 1). Retrieved from [Link]

  • What is Chemical Treatment in Waste Disposal? - Greenflow. (2024, October 1). Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]

  • Learn the Basics of How Chemical Waste is Treated | MCF Environmental Services. (2021, April 14). Retrieved from [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved from [Link]

  • RCRA Hazardous Waste Compliance in Washington - Encamp. (n.d.). Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - DC Fine Chemicals. (2024, November 4). Retrieved from [Link]

  • 6,6,8-trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline - NextSDS. (n.d.). Retrieved from [Link]

  • What's Considered Hazardous Waste In Seattle, WA? - WasteXpress Environmental. (2023, March 16). Retrieved from [Link]

  • Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13). Retrieved from [Link]

  • Material Safety Data Sheet. (2010, June 10). ScienceLab.com. Retrieved from [Link]

A Senior Application Scientist's Guide to Handling 6,6,8-Trimethyl-5,6-dihydrodioxolo[4,5-g]quinoline

A Senior Application Scientist's Guide to Handling 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline. This guide is synthesized from safety data for the parent compound, quinoline, and other structurally related heterocyclic amines.[3] It is imperative that researchers conduct a thorough, site-specific risk assessment before beginning any work and consult with their institution's Environmental Health and Safety (EHS) department.[3] The principles of minimizing all chemical exposures should be the primary goal.[4][5]

Immediate Safety Profile & Hazard Assessment

Based on its core quinoline structure, 6,6,8-Trimethyl-5,6-dihydro[1][2]dioxolo[4,5-g]quinoline should be handled as a hazardous substance with multiple potential routes of exposure.[1][3] The primary concerns are acute toxicity if ingested, skin and severe eye irritation, and potential long-term effects such as carcinogenicity and mutagenicity.[6][7][8] All handling procedures must be designed to prevent direct contact, inhalation, and environmental release.

Anticipated Hazard Classification (Based on Quinoline Analogs)

The following table summarizes the likely hazard classifications, which should guide all handling and PPE decisions.

Hazard CategoryGHS Classification (Anticipated)Key Precautionary Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed.[1][8]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[6][7]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[3][6][7]
Serious Eye Damage/Irritation Category 1 or 2 H318/H319: Causes serious eye damage or irritation.[3][6]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects.[3][6][7]
Carcinogenicity Category 1B H350: May cause cancer.[6][7]
Reproductive Toxicity Suspected H360: May damage fertility or the unborn child.
Hazardous to the Aquatic Environment Category 2 H411: Toxic to aquatic life with long lasting effects.[6][7][9]

The Core Directive: Implementing the Hierarchy of Controls

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, a robust safety strategy must be implemented that prioritizes engineering and administrative controls to minimize exposure. This is a foundational principle of laboratory safety mandated by OSHA.[10][11]

Hierarchy_of_Controlscluster_0Hierarchy of Controls for Chemical Safetycluster_1Practical ApplicationEliminationElimination(Most Effective)SubstitutionSubstitutionE_DescPhysically remove the hazard.(Not feasible for this topic)Elimination->E_DescEngineeringEngineering ControlsS_DescReplace with a less hazardous chemical.Substitution->S_DescAdministrativeAdministrative ControlsEC_DescIsolate people from the hazard.- Certified Chemical Fume Hood- Glovebox for potent compoundsEngineering->EC_DescPPEPersonal Protective Equipment (PPE)(Least Effective)AC_DescChange the way people work.- Standard Operating Procedures (SOPs)- Designated Work Areas- TrainingAdministrative->AC_DescPPE_DescProtect the worker with personal equipment.- Respirators, Gloves, Goggles, Lab CoatPPE->PPE_Desc

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk.[3] Selection must be based on the potential for splashing, aerosolization, and direct contact.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transferring Solids NIOSH-approved N95 respirator (or higher) if not in a fume hood.Tightly fitting safety goggles with side-shields.[12]Double-gloving: inner nitrile, outer chemical-resistant nitrile or neoprene gloves.[13]Tightly cuffed lab coat; consider a disposable gown over the lab coat.
Preparing Solutions Work exclusively within a certified chemical fume hood.[1]Safety goggles and a face shield due to splash hazard.[14]Chemical-resistant gloves (nitrile is a good initial choice, but verify with manufacturer data for quinolines).[1][12]Chemical-resistant apron over a lab coat.
General Handling/Reactions Work exclusively within a certified chemical fume hood.Tightly fitting safety goggles.Chemical-resistant gloves. Inspect for integrity before use.[8]Lab coat, fully buttoned.[13]
Spill Cleanup & Waste Disposal NIOSH-approved respirator with organic vapor/particulate cartridges.Safety goggles and a face shield.[14]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).Chemical-resistant suit or apron over a lab coat.
Causality Behind PPE Choices:
  • Respiratory Protection: Fine powders can be easily inhaled. A fume hood is the primary engineering control to prevent this.[1] A respirator is a necessary backup or for situations where a hood is not feasible, such as cleaning a large spill.[2][15]

  • Eye and Face Protection: The high risk of serious eye damage from quinoline compounds necessitates, at a minimum, chemical splash goggles.[3][6][12] A face shield must be added whenever there is a significant splash potential, as goggles do not protect the full face.[14]

  • Hand Protection: Nitrile gloves offer good general protection against a range of chemicals and are recommended.[1][13] However, for prolonged contact or immersion, it is critical to consult the glove manufacturer's resistance data. Double-gloving is a prudent practice when handling highly toxic solids to prevent exposure in case the outer glove is breached.

  • Body Protection: A standard lab coat protects against incidental contact.[3] For tasks with higher risk, such as handling larger quantities or cleaning spills, a chemical-resistant apron or suit is required to prevent the saturation of clothing.[15]

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict, pre-defined workflow is critical for ensuring safety and experimental integrity. All procedures involving the handling of the solid compound or its solutions should be performed in a designated area, preferably within a chemical fume hood.[16]

Safe_Handling_Workflowcluster_workflowWorkflow for Handling 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinolinestartStart: Assemble Materials & Verify Safety Equipmentprep1. Prepare Designated Work Area- Verify fume hood function.- Post warning signs.- Prepare spill kit.start->prepdon_ppe2. Don Appropriate PPE(Refer to PPE Protocol Table)prep->don_ppeweigh3. Weigh Compound- Use anti-static weigh boat.- Perform in fume hood.- Avoid generating dust.don_ppe->weightransfer4. Transfer & Prepare Solution- Slowly add solid to solvent.- Keep container covered.weigh->transfercleanup5. Decontaminate & Clean- Rinse glassware with solvent.- Collect rinsate as hazardous waste.transfer->cleanupwaste6. Segregate & Dispose of Waste- Solid Waste (contaminated PPE, boats)- Liquid Waste (solutions, rinsate)cleanup->wastedoff_ppe7. Doff PPE Correctly(Avoid self-contamination)waste->doff_ppewashEnd: Wash Hands Thoroughlydoff_ppe->wash

Caption: Safe handling workflow for quinoline derivatives.

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.

  • Solid Waste:

    • Place any solid compound, contaminated weigh boats, or filter papers directly into a labeled, sealable hazardous waste container.[1]

    • Avoid generating dust during transfer.[1]

    • Contaminated gloves, disposable gowns, and other solid materials should also be placed in this container.

  • Liquid Waste:

    • For solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.[1]

    • Collect all solvent rinsate used for decontaminating glassware as hazardous liquid waste.[1]

    • Do not mix with other incompatible waste streams.

  • Final Disposal:

    • All waste must be handled and disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills, wear appropriate PPE (including respiratory protection), cover with an inert absorbent material, and collect into a sealed hazardous waste container.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENIAbmaHu7pPcIrWs3SJIIOyYAXuqkC0vT-JDlnm0KLPArWTzBxkTjV3qEChWReEum9xFXSTkUk_ROLdB-2geqKvAq6k2oVFehmzJ4_MmEZ4trLWXfdCMnqRHTIC4lt4QUbrUO-YRaEGcQT7t3hnPotSpQR4dwFYj-13f28G4grSMgvcbetPtdJrfv15TNen8NQIqeiPzkNKFgJU5Fx9U=]
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpTu5o8S7JHaS1ygb2tVgoMBlmklr9A2sWYqPvPhOWT_sud0cHMFb9dYm8b8SxRCQ_oKVL_3kIE75L6c6Yl4jEQz2-F90A0FaNchCGHaTFf8Qnp6oZm8DBPE0tPUUwpM-X-NzMGRFzXjiO_L03ThhaXAnERnRPudyZQYWL40LZc6GK0v_zPOQtXXniw3zpNkljIicZPB7vNQQu-E_NFU56Sw7sZB6vbJ3vh2P0M_zbJuSqJA==]
  • What are the Health and Safety Guidelines for Using Amines? A&B Chemical. [URL: https://www.ab-chemical.com/what-are-the-health-and-safety-guidelines-for-using-amines/]
  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Bergeson & Campbell, P.C. [URL: https://www.lawbc.com/regulatory-developments/entry/niosh-releases-guidance-on-general-safe-practices-for-working-with-enginee]
  • Health and Safety Compliance for the Research Laboratory. Lab Manager. [URL: https://www.labmanager.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.gov/niosh/docs/2007-107/default.html]
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK55875/]
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1450AppA]
  • CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. The George Washington University, Office of Research Safety. [URL: https://research.gwu.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/252565]
  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health Administration (OSHA). [URL: https://osha.oregon.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [URL: https://ehs.ucsc.edu/topics/chemical-safety/ppe.html]
  • SAFETY DATA SHEET - Quinoline. Fisher Scientific. [URL: https://www.fishersci.com/sds/02190.pdf]
  • The importance of Personal Protective Equipment in the handling of chemicals. Carlos Arboles. [URL: https://carlosarboles.com/en/the-importance-of-personal-protective-equipment-in-the-handling-of-chemicals/]
  • 6,6,8-trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline. NextSDS. [URL: https://www.nextsds.com/6-6-8-trimethyl-5-6-dihydro-1h-pyrrolo-2-3-g-quinoline-cas-190038-51-8-sds]
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [URL: https://www.chemos.
  • SAFETY DATA SHEET - Quinoline. PENTA. [URL: https://www.pentachemicals.eu/sds/91-22-5_sds_en.pdf]
  • Chapter 10 – Personal Protective Equipment. Naval Sea Systems Command, U.S. Navy. [URL: https://www.navsea.navy.mil/Portals/103/Documents/NSWC_Corona/Safety/NOHSM/10_Personal_Protective_Equipment.pdf?ver=2018-11-07-101438-340]
  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [URL: https://www.healthybean.com/ppe-for-chemical-handling-a-quick-guide/]
  • Good Laboratory Safety Practices. University of Texas at Dallas. [URL: https://risk.utdallas.edu/wp-content/uploads/2016/08/Good-Lab-Safety-Practices.pdf]
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/91-22-5_MSDS.pdf]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.